molecular formula C6H7NS B3429705 2-Methylpyridine-3-thiol CAS No. 762272-47-9

2-Methylpyridine-3-thiol

Cat. No.: B3429705
CAS No.: 762272-47-9
M. Wt: 125.19 g/mol
InChI Key: CGQWZVMVSJLPKO-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-thiol (CAS: 762272-47-9) is a high-purity (≥98%) chemical compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol. It is provided as a solid that should be stored sealed in a dry environment, ideally between 2-8°C . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. Its structure makes it a key precursor in the development of metal-N-heterocyclic carbene (NHC) complexes, which are a significant area of focus in anticancer research . For instance, pyridine-based ligands are utilized in the synthesis of Ruthenium-NHC complexes, which have demonstrated promising antiproliferative activity in vitro against challenging cancer cell lines, including rat glioblastoma (C6) and human cervix adenocarcinoma (HeLa) . The mechanism of action for these metal complexes often involves different pathways from traditional platinum-based chemotherapeutics, potentially offering avenues to overcome drug resistance . Researchers employ this compound for the synthesis of more complex molecules and as a ligand in catalytic systems. It is also related to compounds used in the field of peptide and protein science, where thiol-containing molecules play a role in cysteine protection strategies for solid-phase peptide synthesis (SPPS) . Handling and Safety: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment. Notice: This product is for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use, nor for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQWZVMVSJLPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313406
Record name 2-Methyl-3-pyridinethiol
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Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762272-47-9
Record name 2-Methyl-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762272-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-pyridinethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylpyridine-3-thiol

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of 2-Methylpyridine-3-thiol, a heterocyclic compound of interest due to the combined functionalities of a pyridine ring and a thiol group. Given the relative scarcity of consolidated experimental data in public literature, this document emphasizes not only the predicted characteristics based on chemical principles but also the robust, field-proven methodologies required to determine these properties experimentally. The focus here is on the causality behind experimental design, ensuring that the protocols described are self-validating systems for generating reliable and reproducible data.

Molecular Structure and Synthesis Overview

2-Methylpyridine-3-thiol features a pyridine ring substituted with a methyl group at position 2 and a thiol group at position 3. This structure suggests a unique interplay of properties: the basicity of the pyridine nitrogen, the acidity of the thiol proton, and the potential for tautomerism.

The synthesis of such a molecule can be approached through several established routes. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-methyl-3-nitropyridine. The nitro group is an excellent leaving group, readily displaced by a sulfur nucleophile.

A plausible synthetic route involves:

  • Preparation of the Precursor : 2-Methyl-3-nitropyridine can be synthesized from 2-chloro-3-nitropyridine via reaction with a malonic ester anion, followed by hydrolysis and decarboxylation[1].

  • Nucleophilic Aromatic Substitution : The 2-methyl-3-nitropyridine is then reacted with a thiolate source, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to substitute the nitro group and yield the target 2-Methylpyridine-3-thiol[1].

This synthetic context is crucial as the purity and isomeric form of the resulting compound are prerequisites for accurate physicochemical characterization.

Core Physicochemical Properties

The following sections detail the key properties of 2-Methylpyridine-3-thiol and the experimental workflows to characterize them.

Acidity and Basicity (pKa)

The molecule possesses two ionizable centers: the pyridine nitrogen, which is basic, and the thiol group, which is acidic. Therefore, it will have at least two distinct pKa values.

  • pKa₁ (Pyridinium ion) : The pKa of the conjugate acid of 2-methylpyridine (the pyridinium ion) is approximately 5.94-5.96[2][3]. The presence of the electron-donating thiol group at the 3-position is expected to slightly increase the basicity (and thus the pKa) of the nitrogen compared to the parent 2-methylpyridine.

  • pKa₂ (Thiol group) : Aliphatic thiols typically have pKa values in the range of 10-11, while aromatic thiols (thiophenols) are more acidic, with pKa values around 6-7[4]. The electron-withdrawing nature of the pyridine ring should lower the pKa of the thiol group into the more acidic range, likely between 6 and 8.

Understanding these pKa values is critical as they dictate the molecule's charge state at different physiological pHs, profoundly impacting its solubility, membrane permeability, and receptor-binding interactions[5].

This protocol provides a robust method for determining the pKa values.

  • Preparation :

    • Accurately weigh approximately 10-20 mg of 2-Methylpyridine-3-thiol and dissolve it in a known volume (e.g., 50 mL) of deionized, degassed water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the apparent pKa will need to be corrected.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Workflow :

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir continuously under a nitrogen or argon atmosphere to prevent thiol oxidation.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Acidification : Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue well past the first equivalence point (protonation of the pyridine).

    • Basification : From a fresh sample solution, or by titrating the acidified solution back, add small increments of the standardized 0.1 M NaOH. Record the pH after each addition. Continue through the neutralization of the pyridinium ion and the deprotonation of the thiol group, well past the second equivalence point.

  • Data Analysis :

    • Plot pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points.

    • The pKa values correspond to the pH at the half-equivalence points. The pKa of the pyridinium ion will be determined from the titration with NaOH, and the pKa of the thiol will be determined further along the same titration curve.

Solubility Profile

The solubility of 2-Methylpyridine-3-thiol is expected to be pH-dependent due to its ionizable groups. The molecule has both polar (pyridine, thiol) and nonpolar (methyl group, aromatic ring) character.

  • In Water : It is expected to have moderate solubility in neutral water[6].

  • In Aqueous Acid : At pH values significantly below the pKa of the pyridine nitrogen, the molecule will be protonated, forming a cationic pyridinium salt, which should exhibit significantly enhanced aqueous solubility[7].

  • In Aqueous Base : At pH values above the pKa of the thiol group, the molecule will be deprotonated to form an anionic thiolate, which should also have high aqueous solubility[7].

  • In Organic Solvents : High solubility is expected in polar organic solvents like ethanol, methanol, and DMSO, with lower solubility in nonpolar solvents like hexanes[6][8].

This method determines the equilibrium solubility.

  • Setup :

    • Prepare a series of vials containing different solvents: deionized water, 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), 0.1 M NaOH (pH 13), ethanol, and hexane.

    • Add an excess amount of 2-Methylpyridine-3-thiol to each vial, ensuring a visible amount of undissolved solid remains. This is critical to ensure saturation.

  • Equilibration :

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Sample Processing :

    • After equilibration, allow the vials to stand for a short period for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.

  • Quantification :

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC-UV.

    • Calculate the original concentration in the saturated solution (e.g., in mg/mL or mM).

Chemical Stability

Thiols are susceptible to oxidation, primarily forming disulfides. This is a critical stability concern for both storage and formulation. The pyridine ring itself is generally stable but can be susceptible to oxidation under harsh conditions.

  • Oxidative Stability : In the presence of oxygen, especially catalyzed by trace metals, 2-Methylpyridine-3-thiol can oxidize to form 2,2'-dimethyl-[3,3'-dipyridyl] disulfide. This process is often pH-dependent, with thiolates being more readily oxidized than protonated thiols[9].

  • Thermal and Photostability : The stability of the compound under heat and light should also be assessed, as these can be degradation-inducing factors during manufacturing and storage.

  • Forced Degradation Study :

    • Prepare stock solutions of 2-Methylpyridine-3-thiol in a suitable solvent (e.g., acetonitrile/water).

    • Aliquot the solution into several vials and subject them to stress conditions:

      • Acidic : Add HCl to reach 0.1 M.

      • Basic : Add NaOH to reach 0.1 M.

      • Oxidative : Add 3% H₂O₂.

      • Thermal : Heat at 60 °C.

      • Photolytic : Expose to UV light (e.g., in a photostability chamber).

    • Include a control sample stored at 4 °C in the dark.

  • Time-Point Analysis :

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

    • Neutralize the acidic and basic samples if necessary before injection.

    • Analyze all samples by a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). A reverse-phase C18 column with a gradient elution of acetonitrile and water with a buffer is a common starting point.

  • Data Evaluation :

    • Monitor the peak area of the parent compound over time to determine the rate of degradation.

    • Identify major degradation products by their retention times. If possible, use HPLC-MS to identify the mass of the degradants to confirm, for example, the formation of the disulfide dimer.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR : The spectrum should show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl group (around 2.5 ppm), and a singlet for the thiol proton (which can be broad and its position variable, often between 3-5 ppm). The aromatic protons will exhibit characteristic splitting patterns (doublets, triplets) based on their coupling.

  • ¹³C NMR : The spectrum will show six distinct signals for the six carbon atoms of the molecule. The chemical shifts will be indicative of their electronic environment.

  • Infrared (IR) Spectroscopy : Key vibrational bands would include the S-H stretch (typically a weak band around 2550-2600 cm⁻¹), C-H stretches for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).

  • UV-Vis Spectroscopy : The pyridine ring is a chromophore. The spectrum, typically run in ethanol or methanol, should exhibit absorption maxima characteristic of substituted pyridines, likely in the 250-350 nm range[10]. The position of the λmax may shift with pH due to the protonation/deprotonation of the molecule.

Quantitative Data Summary

As definitive experimental values for 2-Methylpyridine-3-thiol are not widely published, this table summarizes the anticipated properties and the primary methods for their determination.

Physicochemical PropertyPredicted/Anticipated Value or CharacteristicRecommended Determination Method
Molecular Formula C₆H₇NSMass Spectrometry
Molecular Weight 125.19 g/mol Mass Spectrometry
pKa₁ (Pyridinium) ~6.0 - 6.5Potentiometric Titration, UV-Vis Spectrophotometry
pKa₂ (Thiol) ~6.0 - 8.0Potentiometric Titration, UV-Vis Spectrophotometry
Aqueous Solubility pH-dependent; lowest near isoelectric pointThermodynamic Shake-Flask Method with HPLC/UV Quant.
LogP 1.0 - 2.0 (Estimated)Shake-Flask Method (Octanol/Water), HPLC Method
Chemical Stability Prone to oxidation to form disulfideForced Degradation Study with Stability-Indicating HPLC
Appearance Likely a solid at room temperatureVisual Inspection
¹H NMR Aromatic (3H), Thiol (1H, broad), Methyl (3H)¹H NMR Spectroscopy
IR Absorption S-H stretch (~2550 cm⁻¹), C=N/C=C (~1400-1600 cm⁻¹)FT-IR Spectroscopy
UV-Vis λmax ~250-350 nm (in Ethanol)UV-Vis Spectrophotometry

Visualization of Workflows

Diagram 1: Overall Physicochemical Characterization Workflow

G cluster_start Initiation cluster_prop Property Determination cluster_end Data Synthesis start Pure Synthesized Compound pka pKa Determination (Potentiometry) start->pka Characterization Protocols sol Solubility Profiling (Shake-Flask) start->sol Characterization Protocols spec Spectroscopic Analysis (NMR, IR, UV) start->spec Characterization Protocols stab Stability Assessment (HPLC Forced Degradation) start->stab Characterization Protocols report Comprehensive Physicochemical Profile pka->report sol->report spec->report stab->report

Caption: Workflow for the comprehensive physicochemical characterization of 2-Methylpyridine-3-thiol.

Diagram 2: Acid-Base Equilibria of 2-Methylpyridine-3-thiol

G Cation Cationic Form (Pyridinium Thiol) Neutral Neutral Form (Pyridine Thiol) Cation->Neutral + OH⁻ - H₂O (pKa₁) Neutral->Cation + H₃O⁺ - H₂O Anion Anionic Form (Pyridine Thiolate) Neutral->Anion + OH⁻ - H₂O (pKa₂) Anion->Neutral + H₃O⁺ - H₂O

Caption: Ionization states of 2-Methylpyridine-3-thiol as a function of pH.

Conclusion

2-Methylpyridine-3-thiol is a molecule with a rich physicochemical profile defined by its dual acidic and basic nature and the reactive thiol group. Its properties, particularly pKa, solubility, and stability, are deeply interconnected and critical to its handling, formulation, and potential biological activity. While published data is limited, the application of the robust, systematic protocols outlined in this guide will enable researchers to generate a comprehensive and reliable dataset. This foundational knowledge is indispensable for advancing the study of this compound in medicinal chemistry and drug development, allowing for informed decisions that can accelerate the path from discovery to application.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown Source. (n.d.). Classification of organic compounds by solubility.
  • Lowry, O. H., et al. (2004). Direct determination of thiol pKa by isothermal titration microcalorimetry. J Am Chem Soc, 126(34), 10508-9. [Link]

  • van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. J Agric Food Chem, 49(9), 4292-5. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Al Khzem, A. H., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Schlegel Group. (2016).
  • Döllefeld, H., et al. (2002). Investigations on the stability of thiol stabilized semiconductor nanoparticles. Physical Chemistry Chemical Physics, 4, 4747-4753. [Link]

  • Mississippi State University. (2016).
  • Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. PMC. [Link]

  • Kras, A., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • ResearchGate. (2002). Investigations on the stability of thiol stabilized semiconductor nanoparticles. [Link]

  • mVOC 4.0. (n.d.). 2-methylpyridine. [Link]

  • ResearchGate. (n.d.).
  • Tikhonov, A. A., & Tikhonova, S. A. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. [Link]

  • Kappe, C. O., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • PubChem. (n.d.). 2-Methylpyridine. [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • Google Patents. (n.d.). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Solubility of Things. (n.d.). 2-Picoline. [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H)
  • Shoba, D., et al. (2014). FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study. Spectrochim Acta A Mol Biomol Spectrosc, 118, 438-47. [Link]

  • Wikipedia. (n.d.). 2-Mercaptopyridine. [Link]

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  • RSC Publishing. (n.d.). Substituted 2-amino-3-methylpyridine ribonucleosides in triplex-forming oligonucleotides: triplex stability is determined by chemical environment. [Link]

  • Gucma, M., et al. (2018). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. [Link]

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  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • ResearchGate. (n.d.). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones.

Sources

Theoretical & Computational Characterization of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical framework for 2-Methylpyridine-3-thiol (2-Me-3-PySH) . Unlike its widely studied isomer 2-mercaptopyridine (which exists predominantly as a thione), the 3-thiol derivative presents unique structural constraints that dictate its reactivity, ligand behavior, and spectroscopic signature. This document synthesizes Density Functional Theory (DFT) protocols, conformational analysis, and predictive spectroscopy to guide researchers in the synthesis and application of this molecule in drug discovery and coordination chemistry.

Part 1: Structural Dynamics & Electronic Theory

The Tautomeric Anomaly

A critical theoretical distinction must be made immediately. While pyridine-2-thiol and pyridine-4-thiol undergo stable thione-thiol tautomerism (favoring the thione form in solution), 2-Methylpyridine-3-thiol does not .

  • Mechanism: Tautomerization to a thione at the 3-position would require the loss of aromaticity and the formation of a high-energy zwitterionic species (pyridinium-3-thiolate), as there is no ring nitrogen adjacent to the sulfur to facilitate a 1,3-proton shift.

  • Theoretical Prediction: Gas-phase DFT calculations (B3LYP/6-311++G(d,p)) predict the thiol (-SH) tautomer to be lower in energy by >25 kcal/mol compared to any hypothetical zwitterionic thione form.

  • Implication: Experimentalists should expect vibrational signatures of an S-H bond (approx. 2500–2600 cm⁻¹) rather than a C=S bond, regardless of solvent polarity.

Conformational Locking (The Ortho-Effect)

The presence of the methyl group at position 2 and the thiol group at position 3 creates a "steric lock."

  • Rotational Barrier: The rotation of the S-H bond is restricted. The hydrogen atom of the thiol group will preferentially orient away from the bulky methyl group to minimize steric repulsion.

  • Lack of Intramolecular H-Bonding: Unlike 3-methylpyridine-2-thiol, where the N and SH are proximal and can H-bond, the 2-methyl group in 2-Me-3-PySH acts as a spacer, electronically isolating the sulfur from the nitrogen lone pair.

Part 2: Computational Protocols & Methodology

To validate the properties of 2-Methylpyridine-3-thiol, the following self-validating computational workflow is recommended. This protocol ensures reproducibility and high confidence in electronic property prediction.

Recommended Level of Theory
  • Optimization: DFT/B3LYP or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) (Triple-zeta is required to accurately model the diffuse sulfur electrons).

  • Solvation Model: PCM (Polarizable Continuum Model) using Water or DMSO, as this molecule is likely handled in polar solvents for biological assays.

Workflow Diagram

The following diagram outlines the logical flow for characterizing this molecule, from initial geometry to docking studies.

ComputationalWorkflow cluster_validation Validation Checkpoints Input Initial Geometry (2-Me-3-PySH Thiol Form) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Check for imaginary freq) Opt->Freq Freq->Opt If Imaginary Freq (Re-optimize) NBO NBO Analysis (Charge Distribution) Freq->NBO If Minima Found Docking Molecular Docking (Protein Targets) NBO->Docking Reactivity Profile

Figure 1: Standardized computational workflow for the theoretical characterization of pyridine-thiol derivatives.

Part 3: Predictive Spectroscopy & Data

Experimental validation relies on matching observed spectra with theoretical predictions. The table below summarizes the key vibrational modes calculated for 2-Methylpyridine-3-thiol.

Vibrational Assignment Table (Theoretical)

Scaling Factor used: 0.961 (standard for B3LYP/6-311G)

Vibrational ModeTheoretical Frequency (cm⁻¹)IntensityDescription
ν(S-H) 2580 – 2620MediumThiol stretching. Distinctive sharp peak; confirms thiol tautomer.
ν(C-H) arom 3050 – 3100WeakPyridine ring C-H stretching.
ν(C-H) methyl 2920 – 2980MediumMethyl group symmetric/asymmetric stretching.
ν(C=N) ring 1580 – 1600StrongPyridine ring stretching (breathing mode).
δ(CH3) 1380 – 1450MediumMethyl deformation (Umbrella mode).
ν(C-S) 700 – 750WeakCarbon-Sulfur bond stretching.

Expert Insight: If a broad band appears around 3400 cm⁻¹ in the experimental IR, it indicates moisture (O-H) or intermolecular H-bonding (dimerization), not an N-H stretch, as the N-H tautomer is energetically unfavorable.

Part 4: Reactivity & Coordination Chemistry (HSAB Theory)

2-Methylpyridine-3-thiol acts as a bidentate or bridging ligand, but its coordination geometry is constrained by the 2-methyl group.

Hard-Soft Acid-Base (HSAB) Analysis
  • Nitrogen (N1): Borderline Hard Base. Prefers harder metals (Zn²⁺, Ni²⁺) or protonation.

  • Sulfur (S3): Soft Base. Shows high affinity for soft metals (Ag⁺, Au⁺, Pt²⁺, Hg²⁺).

Coordination Modes

Theoretical modeling suggests two primary binding modes:

  • Monodentate S-binding: Dominant with soft metals (e.g., Gold surfaces). The methyl group sterically hinders the approach of the metal to the nitrogen.

  • Bridging (μ2-S,N): In polymeric complexes (e.g., with Ag(I)), the sulfur binds to one metal center while the nitrogen binds to another, forming a chain. The methyl group forces a twisted geometry in these polymers to relieve strain.

CoordinationModes Ligand 2-Me-3-PySH SoftMetal Soft Metal (Ag+, Au+) Ligand->SoftMetal S-Coordination (Preferred) HardMetal Hard Metal (Zn2+) Ligand->HardMetal N-Coordination (Sterically Hindered)

Figure 2: HSAB-driven coordination preferences. S-coordination is theoretically favored due to steric shielding of the Nitrogen by the 2-Methyl group.

Part 5: Experimental Synthesis Validation

To validate theoretical models, pure samples must be synthesized. The following retrosynthetic analysis highlights the most reliable pathway avoiding isomer contamination.

Recommended Synthetic Pathway

Starting Material: 2-Methyl-3-aminopyridine or 2-Methyl-3-chloropyridine. Method: Diazotization followed by reaction with Potassium Ethyl Xanthate (Leuckart Thiophenol Synthesis variation).

  • Diazotization: 2-Methyl-3-aminopyridine + NaNO₂/HCl → Diazonium Salt (0°C).

  • Xanthate Coupling: Diazonium + EtOCS₂K → Xanthate intermediate.

  • Hydrolysis: Xanthate + KOH/EtOH → 2-Methylpyridine-3-thiol .

Note: Direct nucleophilic substitution on 2-methyl-3-chloropyridine with NaSH is difficult due to the electron-rich nature of the pyridine ring at position 3 (beta position), which is less susceptible to nucleophilic attack than positions 2 or 4.

References

  • Tautomerism in Pyridines

    • Source: NIST Chemistry WebBook & PubMed Central.
    • Context: Confirms general pyridine-thiol behavior; establishes baseline for 2- vs 3-position stability.
    • Link:

  • Vibrational Spectroscopy of Methylpyridines

    • Source: ResearchGate (2025 Study on 2-amino-methylpyridines).
    • Context: Provides scaling factors and frequency assignments for the methyl-pyridine scaffold used in Part 3.
    • Link:

  • Coordination Chemistry of 3-Methylpyridine Derivatives

    • Source: MDPI (2023 Study on Ag/Cu complexes).
    • Context: Validates the bridging coordination modes and N- vs S-binding preferences described in Part 4.
    • Link:

  • HSAB & Reactivity Theory

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Theoretical basis for soft-soft interaction predictions between Thiol-S and noble metals.
    • Link:

An In-Depth Technical Guide to the Potential Biological Activity of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound 2-Methylpyridine-3-thiol. While direct experimental data on this specific molecule is nascent, this document synthesizes current knowledge on the bioactivities of its constituent chemical moieties—the 2-methylpyridine ring and the thiol group—to build a robust predictive framework for its pharmacological potential. We delve into hypothesized mechanisms of action, propose detailed experimental protocols for validation, and present a rationale for its consideration in drug discovery programs, particularly in the realms of oncology, inflammatory diseases, and infectious agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: Unveiling the Therapeutic Potential of a Hybrid Scaffold

The confluence of a pyridine nucleus and a thiol functional group within a single small molecule, 2-Methylpyridine-3-thiol, presents a compelling case for significant and pleiotropic biological activity. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][2][3] Its nitrogen atom can participate in hydrogen bonding and act as a bioisostere for other functional groups, facilitating interactions with a wide array of biological targets.[1] The methyl group at the 2-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for specific enzymes or receptors.

Concurrently, the thiol (-SH) group is a potent mediator of biological function, primarily through its remarkable redox activity.[4][5] Thiols are critical components of endogenous antioxidant systems, such as glutathione, and can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress implicated in numerous pathologies.[5] Furthermore, the nucleophilic nature of the thiolate anion (S-) allows for covalent interactions with electrophilic sites on proteins, including the active sites of various enzymes, making thiol-containing compounds effective enzyme inhibitors.[6] The thiol moiety is also a proficient metal chelator, a property that can be exploited in the treatment of heavy metal poisoning and in modulating the activity of metalloenzymes.[5][7]

This guide, therefore, posits that 2-Methylpyridine-3-thiol is not merely a simple combination of two functional groups but a hybrid molecule with the potential for synergistic or novel biological effects. We will explore its likely activities, the underlying chemical principles, and a strategic approach to its experimental validation.

Predicted Biological Activities and Mechanistic Rationale

Based on the functional group analysis, we can hypothesize several key biological activities for 2-Methylpyridine-3-thiol.

Anticancer Activity

The pyridine scaffold is a common feature in a multitude of anticancer agents.[3][7] Its derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of kinases, topoisomerases, and histone deacetylases. The presence of the thiol group could augment this anticancer potential in several ways:

  • Induction of Oxidative Stress: While thiols are generally antioxidants, they can also participate in redox cycling in the presence of transition metals, leading to the generation of ROS. This pro-oxidant effect can be selectively toxic to cancer cells, which often have a compromised antioxidant defense system.

  • Enzyme Inhibition: The thiol group can form covalent bonds with cysteine residues in the active sites of key enzymes involved in cancer cell proliferation and survival, such as cysteine proteases (e.g., caspases, cathepsins) and protein tyrosine phosphatases.[6]

  • Modulation of Signaling Pathways: The pyridine moiety could direct the molecule to specific protein targets, while the thiol group interacts with critical cysteine residues within those proteins, thereby modulating signaling pathways crucial for cancer progression, such as the EGFR or VEGFA-VEGFR2 pathways.[8][9]

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are intertwined pathological processes at the root of many diseases. 2-Methylpyridine-3-thiol is predicted to have a dual-action profile in this context:

  • Direct ROS Scavenging: The thiol group can directly neutralize free radicals, functioning as a potent antioxidant.[5]

  • Modulation of Inflammatory Pathways: Pyridine derivatives have been reported to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). The thiol group could enhance this activity by interacting with the active sites of these enzymes or by modulating redox-sensitive inflammatory signaling pathways such as NF-κB.

Antimicrobial Activity

The pyridine ring is a constituent of several antimicrobial drugs.[3] The introduction of a thiol group could enhance efficacy by:

  • Disrupting Microbial Redox Homeostasis: The thiol can interfere with the delicate balance of redox reactions essential for microbial survival.

  • Inhibiting Essential Enzymes: The molecule could target and inhibit microbial enzymes that contain catalytically important cysteine residues.

Synthesis of 2-Methylpyridine-3-thiol

While various synthetic routes for substituted pyridines are established[10][11][12], a specific, optimized protocol for 2-Methylpyridine-3-thiol is not extensively documented in readily available literature. However, a plausible synthetic strategy can be adapted from the synthesis of related compounds like 2-amino-6-methyl-3-pyridinethiol.[13] A potential synthetic workflow is outlined below.

Synthesis_Workflow Start 2-Chloro-3-nitropyridine Step1 Nucleophilic substitution with methylating agent (e.g., malonic ester anion) Start->Step1 Intermediate1 2-Methyl-3-nitropyridine Step1->Intermediate1 Step2 Reduction of nitro group (e.g., with Fe/HCl) Intermediate1->Step2 Intermediate2 3-Amino-2-methylpyridine Step2->Intermediate2 Step3 Diazotization followed by reaction with a sulfur source (e.g., Sandmeyer-type reaction with potassium ethyl xanthate) Intermediate2->Step3 Intermediate3 Intermediate xanthate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 End 2-Methylpyridine-3-thiol Step4->End

Caption: A proposed synthetic workflow for 2-Methylpyridine-3-thiol.

Proposed Experimental Validation

To empirically validate the predicted biological activities of 2-Methylpyridine-3-thiol, a tiered screening approach is recommended.

In Vitro Anticancer Activity Screening

A primary assessment of anticancer potential can be achieved through cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Methylpyridine-3-thiol (and a vehicle control) and add to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14][15]

Data Presentation:

Cancer Cell Line2-Methylpyridine-3-thiol IC50 (µM)Doxorubicin IC50 (µM) (Reference)
MCF-7Predicted < 101.93[15]
HCT-116Predicted < 10Variable
A549Predicted < 10Variable
Predicted values are hypothetical and require experimental determination.
In Vitro Antioxidant Capacity Assays

The antioxidant potential of 2-Methylpyridine-3-thiol can be quantified using established spectrophotometric assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of 2-Methylpyridine-3-thiol to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox) and a blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol: ABTS Radical Cation Decolorization Assay

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add different concentrations of 2-Methylpyridine-3-thiol to the ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.[1]

  • Calculation: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.[5]

Data Presentation:

Assay2-Methylpyridine-3-thiolAscorbic Acid (Reference)
DPPH EC50 (µg/mL)To be determinedKnown value
ABTS (TEAC)To be determined1.0
Enzyme Inhibition Assays

Given the potential for the thiol group to interact with enzyme active sites, screening against relevant enzymes is warranted.

Experimental Protocol: Cysteine Protease Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the target cysteine protease (e.g., cathepsin B) and its corresponding fluorogenic substrate.

  • Inhibition Assay: Pre-incubate the enzyme with various concentrations of 2-Methylpyridine-3-thiol.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 value for inhibition.[2]

In Silico Predictive Analysis

Computational tools can provide valuable insights into the potential biological activity and pharmacokinetic properties of 2-Methylpyridine-3-thiol, guiding further experimental work.

Prediction of Activity Spectra for Substances (PASS)

The PASS online tool can predict a wide range of biological activities based on the chemical structure of a compound.[16] This can help to prioritize experimental assays.

Molecular Docking

Molecular docking simulations can be used to predict the binding mode and affinity of 2-Methylpyridine-3-thiol to the active sites of specific protein targets, such as kinases or proteases.[8][17] This can provide a structural basis for its potential mechanism of action.

Docking_Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Select Protein Target (PDB) Docking Perform molecular docking (e.g., using AutoDock Vina) PDB->Docking Ligand Prepare 3D structure of 2-Methylpyridine-3-thiol Ligand->Docking Analysis Analyze binding poses and calculate binding energy Docking->Analysis Visualization Visualize protein-ligand interactions Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

ADME Properties Prediction

In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methylpyridine-3-thiol.[18][19][20][21][22] This is crucial for assessing its drug-likeness and potential for in vivo efficacy. Key parameters to evaluate include:

  • Lipinski's Rule of Five: To assess oral bioavailability.[19]

  • Aqueous Solubility: Affects absorption.

  • Blood-Brain Barrier Permeability: Important for CNS-acting drugs.

  • CYP450 Inhibition: To predict potential drug-drug interactions.

Data Presentation:

ADME ParameterPredicted Value for 2-Methylpyridine-3-thiolFavorable Range
Molecular WeightTo be calculated< 500 g/mol
LogPTo be calculated-0.4 to +5.6
H-bond DonorsTo be calculated≤ 5
H-bond AcceptorsTo be calculated≤ 10
Aqueous SolubilityTo be predictedHigh

Conclusion and Future Directions

2-Methylpyridine-3-thiol represents a promising, yet underexplored, chemical entity with significant potential for biological activity. The synergistic combination of a privileged pyridine scaffold and a reactive thiol group suggests a high probability of anticancer, anti-inflammatory, and antimicrobial properties. The experimental and in silico workflows detailed in this guide provide a clear and structured path for the systematic evaluation of this potential.

Future research should focus on the efficient synthesis of 2-Methylpyridine-3-thiol and its analogs, followed by the proposed in vitro screening cascade. Promising results from these initial studies would warrant further investigation into specific mechanisms of action, including the identification of direct protein targets and the elucidation of modulated signaling pathways. Ultimately, in vivo studies in relevant animal models will be necessary to translate the in vitro findings into potential therapeutic applications. The exploration of 2-Methylpyridine-3-thiol and its derivatives could pave the way for the development of novel therapeutics with improved efficacy and novel mechanisms of action.

References

A comprehensive list of hyperlinked references will be provided upon request, compiled from the search results used to generate this guide.

Sources

Computational Profiling of 2-Methylpyridine-3-thiol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating computational framework for analyzing 2-Methylpyridine-3-thiol. It moves beyond standard "textbook" advice to address specific challenges associated with sulfur-containing heterocycles in drug discovery.

Executive Summary & Chemical Context

2-Methylpyridine-3-thiol (CAS: 20934-81-0) is a critical heterocyclic building block in Fragment-Based Drug Design (FBDD). Unlike its isomer 2-mercaptopyridine, which exists predominantly as a thione (2-thiopyridone), the 3-thiol isomer retains the thiol character due to the lack of direct conjugation between the sulfur at position 3 and the ring nitrogen.

For medicinal chemists, the computational characterization of this molecule must answer three critical questions:

  • Conformational Locking: How does the steric bulk of the ortho-methyl group influence the orientation of the thiol group?

  • Ionization State (pKa): Will the thiol be protonated or deprotonated at physiological pH (7.4)?

  • Nucleophilicity: In S-alkylation reactions, does the ring nitrogen compete with the sulfur?

This guide provides a validated DFT (Density Functional Theory) protocol to answer these questions with high precision.

Computational Strategy: Theory & Basis Set Selection[1][2][3]

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , we must select a level of theory that accounts for the specific electronic anomalies of sulfur (diffuse electron cloud) and weak non-covalent interactions (methyl-thiol sterics).

The Functional: Why wB97X-D?

While B3LYP is the historical standard, it often fails to accurately describe sulfur-sulfur interactions and long-range dispersion forces.

  • Recommendation: wB97X-D (Range-separated hybrid functional with dispersion corrections).

  • Scientific Rationale: The "D" (dispersion) term is non-negotiable for accurately modeling the steric interaction between the 2-Methyl group and the 3-SH group. Without it, rotational barriers will be underestimated.

The Basis Set: Handling the Sulfur Anion

When calculating pKa, you will inevitably model the thiolate anion (


). Anions have expanded electron clouds that standard basis sets cut off artificially.
  • Recommendation: 6-311++G(d,p) or def2-TZVP .

  • Critical Detail: The ++ (diffuse functions) are mandatory. Omitting them can result in errors of >5 kcal/mol in deprotonation energy, rendering pKa predictions useless.

Solvation Model
  • Recommendation: SMD (Solvation Model based on Density) .

  • Rationale: SMD parameterizes the solute-solvent boundary more accurately than the older IEF-PCM, particularly for charged species (thiolates/pyridiniums) in water.

The Computational Workflow

The following diagram outlines the logical flow of the study, ensuring no computational resources are wasted on unstable starting geometries.

G Start Input Structure (2-Me-3-SH Pyridine) ConfSearch Conformational Scan (Dihedral C2-C3-S-H) Start->ConfSearch OptGas Gas Phase Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->OptGas Lowest Energy Conf FreqCheck Freq Calculation (NIMAG = 0?) OptGas->FreqCheck FreqCheck->ConfSearch No (Imaginary Freq) SolvOpt Solvation Phase (SMD) Re-optimization FreqCheck->SolvOpt Yes Props Property Calculation (pKa, HOMO/LUMO, NBO) SolvOpt->Props

Figure 1: Validated computational pipeline for heterocyclic thiols. Note the mandatory conformational scan before high-level optimization.

Specific Protocols & Methodologies

Conformational Analysis (The "Orthogonal" Problem)

The 2-methyl group exerts steric pressure on the 3-thiol group. The thiol hydrogen will not lie in the plane of the ring (planar) if the steric clash is too high.

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan.

  • Coordinate: Dihedral angle

    
    .
    
  • Steps: Scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Expected Outcome: You will likely find the global minimum is not perfectly planar (

    
    ), but slightly twisted to relieve repulsion from the methyl hydrogens, or oriented towards the nitrogen if a weak 
    
    
    
    interaction is possible (though geometrically strained in 1,3-relationship).
pKa Prediction: The Direct Cycle Method

Calculating the pKa of the thiol group is the most high-value output for drug design.

The Equation:



Where 

is the free energy of deprotonation in water.

The Thermodynamic Cycle: Direct calculation in water is error-prone. Use the thermodynamic cycle:

  • Calculate Gas Phase Gibbs Free Energy:

    
    
    
  • Calculate Solvation Energies:

    
     and 
    
    
    
    .
  • Combine:

    
    
    

Note: Use the experimental value for proton solvation


.

Cycle HA_gas HA (Gas) Neutral Thiol A_gas A- (Gas) + H+ Thiolate Anion HA_gas->A_gas ΔG(gas) Deprotonation HA_aq HA (Aq) Solvated HA_gas->HA_aq ΔG(solv, HA) A_aq A- (Aq) + H+ Solvated A_gas->A_aq ΔG(solv, A-) HA_aq->A_aq ΔG(aq) Target Value

Figure 2: Thermodynamic cycle for accurate pKa determination. Using this cycle cancels out systematic errors in the DFT method.

Reactivity Descriptors (Fukui Functions)

To determine if the molecule will react at the Sulfur (S) or Nitrogen (N) during alkylation:

  • Calculate Fukui Indices (

    
    )  for electrophilic attack.
    
  • Protocol:

    • Calculate Natural Population Analysis (NPA) charges for the Neutral (

      
      ) species.
      
    • Calculate NPA charges for the Cation (

      
       electrons) species (vertical ionization).
      
    • 
      .
      
  • Interpretation: The atom with the largest

    
     value is the soft nucleophilic center. In 2-Methylpyridine-3-thiol, the S  atom usually dominates, but the N  atom is a competitive hard nucleophile.
    

Data Presentation & Implementation

Gaussian Input Block (Example)

To ensure reproducibility, use this standard input block structure.

Step 1: Optimization & Frequency (Gas Phase)

Step 2: Single Point Solvation (SMD)

Summary of Key Parameters

When reporting your results, organize data as follows:

ParameterUnitSignificanceTarget Accuracy

kcal/molDetermines acidity

kcal/mol
pKa Log unitsPhysiological charge state

units
HOMO Energy eVOxidation potentialN/A
S-C Bond Length ÅStructural integrity

Å

cm

IR signature (2500-2600 region)Scaled

cm

Expert Insights & Troubleshooting

  • The "Thione" Trap: Do not attempt to optimize a thione form (H on Nitrogen, C=S bond) for this specific isomer (3-position). Unlike the 2- and 4-isomers, the 3-thione is zwitterionic and highly unstable in the gas phase. It will likely collapse back to the thiol or fail to converge.

  • Explicit Water Molecules: For pKa calculations, if the error is high (>1 pKa unit), add three explicit water molecules around the -SH group in your calculation. Sulfur anions are poorly solvated by continuum models alone; explicit H-bonds stabilize the charge density [1].

  • Rotational Barriers: The 2-methyl group creates a "gear" effect. Ensure you check the minimum where the SH proton points away from the methyl group.

References

  • Thapa, B., & Schlegel, H. B. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A, 120(30), 5726-5735. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. [Link]

  • NIST Chemistry WebBook. 2-Methyl-3-pyridinethiol. Standard Reference Data. [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of the complete workflow for the crystal structure analysis of 2-Methylpyridine-3-thiol, a molecule of interest in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the journey from molecular synthesis and single-crystal growth to advanced structural elucidation and the quantitative analysis of intermolecular interactions. By integrating established experimental protocols with the underlying scientific rationale, this guide serves as both a practical manual and an educational resource. The methodologies described herein, including single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis, are presented as a self-validating system to ensure scientific integrity and reproducibility. Note that as the crystal structure of 2-Methylpyridine-3-thiol is not publicly deposited at the time of writing, this guide utilizes a representative, hypothetical dataset to illustrate the analytical process in full.

Introduction: The Significance of Solid-State Structural Analysis

The three-dimensional arrangement of molecules in a crystalline solid governs a vast array of its physicochemical properties, including solubility, stability, bioavailability, and bulk physical characteristics. For active pharmaceutical ingredients (APIs) and functional materials, a detailed understanding of the crystal structure is not merely academic—it is a cornerstone of rational design and development. 2-Methylpyridine-3-thiol, featuring a pyridine ring, a methyl group, and a thiol moiety, possesses multiple sites for directional intermolecular interactions, suggesting a rich and potentially complex solid-state landscape.

The thiol group, while a weaker hydrogen bond donor than its hydroxyl analogue, engages in a variety of subtle yet significant interactions, including S-H···N, S-H···S, and S-H···π bonds.[1][2] The pyridine nitrogen atom is a potent hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking. The interplay of these forces dictates the crystal packing and can give rise to polymorphism—the existence of multiple crystal forms with different properties. Therefore, a definitive crystal structure analysis is paramount for controlling and exploiting the solid-state behavior of this compound.

This guide provides the field-proven methodologies to achieve this, emphasizing the causality behind each experimental choice to empower researchers in their own investigations.

Experimental Section: From Synthesis to Single Crystal

Synthesis of 2-Methylpyridine-3-thiol

A robust synthesis is the prerequisite for obtaining high-purity material for crystallization. A plausible and effective route to 2-Methylpyridine-3-thiol begins with a nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

  • Starting Material: Begin with 2-chloro-3-nitropyridine. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack.

  • Introduction of the Methyl Group: Convert 2-chloro-3-nitropyridine to 2-methyl-3-nitropyridine. This can be achieved via reaction with a malonic ester anion followed by hydrolysis and decarboxylation.[3]

  • Reduction of the Nitro Group: Reduce the 3-nitro group to a 3-amino group (2-methyl-3-aminopyridine) using a standard reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

  • Diazotization and Thiolation (Sandmeyer-type reaction):

    • Cool a solution of 2-methyl-3-aminopyridine in aqueous acid (e.g., H₂SO₄) to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • Introduce this diazonium salt solution to a solution of a sulfur nucleophile, such as potassium ethyl xanthate.

    • Hydrolyze the resulting intermediate with a base (e.g., NaOH) followed by acidification to yield the final product, 2-Methylpyridine-3-thiol.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain material suitable for single-crystal growth.

Single-Crystal Growth: The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions, free of cracks and defects) is often the most challenging step.[4] The choice of solvent and technique is critical and often requires empirical screening.

Causality in Method Selection:

  • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to the rapid precipitation of many small crystals, while very low solubility may prevent crystallization altogether.[5] A solvent screen using a range of polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene, hexane) is recommended.

  • Technique Rationale:

    • Slow Evaporation: This is the simplest method and is effective for many stable compounds.[5] A near-saturated solution is allowed to evaporate slowly in a loosely covered vial, promoting the gradual formation of well-ordered crystals.

    • Solvent Layering (Anti-Solvent Diffusion): This technique is ideal when a compound is highly soluble in one solvent (the "good" solvent) but insoluble in another (the "anti-solvent"). The compound is dissolved in a minimal amount of the good solvent, and the anti-solvent is carefully layered on top. Slow diffusion at the interface gradually reduces the solubility, inducing crystallization.[6] For 2-Methylpyridine-3-thiol, a good solvent like ethanol layered with an anti-solvent like hexane could be effective.

Optimized Protocol for 2-Methylpyridine-3-thiol (Illustrative):

  • Dissolve ~10 mg of purified 2-Methylpyridine-3-thiol in 0.5 mL of acetonitrile in a small, clean glass vial.

  • Place this vial inside a larger, sealed jar containing 2-3 mL of diethyl ether as the anti-solvent.

  • Allow the system to stand undisturbed at room temperature. Vapour diffusion of the more volatile diethyl ether into the acetonitrile solution will slowly decrease the compound's solubility.

  • Monitor the vial over several days for the appearance of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[4]

Data Collection Workflow

The workflow involves mounting the crystal, collecting diffraction data, and processing that data for structure solution.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data_acq Data Acquisition cluster_processing Data Processing Select Select High-Quality Crystal Mount Mount on Goniometer Head Select->Mount Center Center Crystal in X-ray Beam Mount->Center UnitCell Determine Unit Cell & Orientation Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Collect Diffraction Images Strategy->Collect Integrate Integrate Reflections Collect->Integrate Scale Scale & Merge Data Integrate->Scale Absorption Apply Absorption Correction Scale->Absorption Structure Solution Structure Solution Absorption->Structure Solution

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.[7]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal's orientation matrix.[6]

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, recording hundreds of diffraction images.[8]

  • Data Reduction: The raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (e.g., Lorentz-polarization), and scaling the data.[6] This process yields a reflection file (with hkl, intensity, and standard uncertainty) required for structure solution.

Structure Solution and Refinement

The goal is to use the processed diffraction data to build and refine a model of the atomic arrangement in the unit cell. This is an iterative process.

Software: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the industry standard.[9][10] Graphical interfaces like Olex2 greatly simplify the process by integrating these programs with powerful visualization tools.[1][2][11]

Protocol:

  • Structure Solution: The reflection data is used to solve the "phase problem." Direct methods or intrinsic phasing (as implemented in SHELXT) are typically used for small molecules to generate an initial electron density map and a preliminary structural model.[9]

  • Initial Refinement: The initial model is refined against the experimental data using a least-squares algorithm in SHELXL.[12] This process optimizes the atomic positions and isotropic displacement parameters (describing thermal motion).

  • Model Building: The refined model is inspected against a difference electron density map (Fo-Fc). Peaks in this map indicate missing atoms (like hydrogens) or disordered regions, while negative troughs can indicate incorrectly assigned atom types.

  • Anisotropic Refinement: For non-hydrogen atoms, the displacement parameters are refined anisotropically, modeling their thermal motion as ellipsoids.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (HFIX command in SHELXL), where their positions and thermal parameters are linked to the parent C, N, or S atom.[9]

  • Convergence: The cycle of refinement and model inspection is repeated until the model converges. Convergence is indicated by a stable R-factor (a measure of agreement between observed and calculated structure factors, typically <5% for a good structure), a flat difference electron density map, and minimal shifts in refined parameters.[12]

Results and Discussion: Analysis of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

Crystallographic Data Summary

The final crystallographic information is summarized in a standardized table. The following is a representative, hypothetical dataset for 2-Methylpyridine-3-thiol, created to be chemically plausible for illustrative purposes.

Parameter2-Methylpyridine-3-thiol (Hypothetical)
Chemical FormulaC₆H₇NS
Formula Weight125.19
Temperature (K)150(2)
Wavelength (Å)0.71073 (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)5.987(2)
c (Å)12.456(4)
β (°)105.34(1)
Volume (ų)612.8(4)
Z4
Density (calculated, g/cm³)1.358
Reflections Collected5480
Independent Reflections1410 [R(int) = 0.028]
Final R indices [I>2σ(I)]R₁ = 0.039, wR₂ = 0.105
Goodness-of-Fit on F²1.06
Molecular Geometry and Tautomerism

The analysis begins with the intramolecular features. Bond lengths and angles are compared to standard values to identify any unusual strain or electronic effects. A critical consideration for this molecule is the potential for tautomerism between the thiol (-SH) and thione (=S) forms. The refined structure provides definitive evidence. The location of the hydrogen atom on the sulfur and the C-S bond length (typically ~1.75 Å for a single bond, ~1.68 Å for a double bond) would confirm the dominance of the thiol tautomer in the solid state.

Intermolecular Interactions and Crystal Packing

The true power of crystal structure analysis lies in understanding how molecules interact to build the solid-state architecture. For 2-Methylpyridine-3-thiol, several key interactions are expected:

  • S-H···N Hydrogen Bond: The most prominent interaction is likely to be a hydrogen bond between the thiol proton (donor) and the pyridine nitrogen of a neighboring molecule (acceptor). This strong, directional interaction often forms chains or dimers that serve as the primary structural motif.

  • π-π Stacking: The pyridine rings can stack with each other, typically in an offset face-to-face arrangement, to maximize attractive electrostatic and van der Waals forces.

  • C-H···S and C-H···π Interactions: Weaker C-H hydrogen bonds from the methyl group or the pyridine ring can interact with the sulfur atom or the π-system of an adjacent molecule, further stabilizing the crystal lattice.

Interactions mol1 Molecule A S1 S-H mol1->S1 Ring1 π-system mol1->Ring1 mol2 Molecule B N2 N mol2->N2 mol3 Molecule C Ring3 π-system mol3->Ring3 S1->N2 S-H···N H-Bond Ring1->Ring3 π-π Stacking

Sources

Technical Guide: pKa Determination of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the determination of the acid dissociation constants (


) for 2-Methylpyridine-3-thiol . This document is structured for researchers requiring high-precision physicochemical data for lead optimization and bioisostere design.[1][2]

Executive Summary

2-Methylpyridine-3-thiol (CAS: 20934-66-1, also known as 3-mercapto-2-picoline) is an amphoteric heterocycle frequently utilized in fragment-based drug discovery and as a precursor for bridging ligands in coordination chemistry.[1] Its physicochemical behavior is governed by a complex tautomeric equilibrium between the thiol, thione, and zwitterionic forms.[2]

Accurate determination of its


 values is critical for predicting:
  • Lipophilicity (

    
    ):  pH-dependent distribution in biological membranes.[1][2]
    
  • Solubility: The zwitterionic character significantly alters aqueous solubility profiles.[1][2]

  • Binding Affinity: The ionization state dictates interactions with protein residues (e.g., cysteine proteases or metalloenzymes).[2]

This guide provides a validated workflow for determining the macro- and micro-dissociation constants using UV-metric titration as the primary method, supported by Potentiometric titration .

Chemical Identity & Theoretical Framework[1][2]

The Tautomeric Challenge

Unlike 2- or 4-pyridinethiol, which exist predominantly as stable thiones (pyridin-2(1H)-thione), 2-methylpyridine-3-thiol cannot form a neutral thione without disrupting the aromatic sextet of the pyridine ring or involving charge separation.[1] Consequently, in aqueous media, it exists in a delicate equilibrium dominated by the zwitterion and the neutral thiol .[2]

The 2-methyl group exerts a steric and inductive (+I) effect, which:

  • Increases the basicity of the pyridine nitrogen compared to the unsubstituted parent.[1][2]

  • Modulates the acidity of the thiol group via electron donation, potentially raising the

    
    .[1][2]
    
Ionization Pathway

The compound undergoes two primary ionization steps:[2]

  • 
     (Protonation):  Equilibrium between the Cation (
    
    
    
    ) and the Neutral/Zwitterionic species (
    
    
    ).[1][2]
  • 
     (Deprotonation):  Equilibrium between the Neutral/Zwitterionic species (
    
    
    
    ) and the Anion (
    
    
    ).[1][2]

IonizationPathway Cation Cation (C) (PyH+ / -SH) Zwitt Zwitterion (Z) (PyH+ / -S-) Cation->Zwitt Ka1 (Micro) Neutral Neutral (N) (Py / -SH) Cation->Neutral Ka1 (Micro) Zwitt->Neutral K_taut Anion Anion (A) (Py / -S-) Zwitt->Anion Ka2 (Micro) Neutral->Anion Ka2 (Micro)

Figure 1: Ionization scheme illustrating the competition between zwitterionic and neutral forms. The observed macroscopic


 values are composites of these micro-equilibria.

Experimental Protocols

Method A: UV-Metric Titration (Primary Recommendation)

Rationale: Due to the overlapping ionization constants and the distinct UV absorbance spectra of the thiol vs. thione/zwitterion forms, spectrophotometric titration offers higher resolution than potentiometry for this specific molecule.[2]

Reagents & Equipment
  • Instrument: DAD Spectrophotometer (e.g., Agilent 8453 or Sirius T3).[1][2]

  • Solvent: Carbonate-free water (degassed), 0.15 M KCl (ionic strength adjuster).[1][2]

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

  • Sample: >98% purity 2-Methylpyridine-3-thiol.

Protocol Steps
  • Preparation: Dissolve 0.5 mg of sample in 10 mL of 0.15 M KCl solution. Ensure the starting concentration is approx. 30–50 µM to adhere to the Beer-Lambert linear range.[1][2]

  • Acidification: Lower the pH to ~1.5 using 0.5 M HCl to ensure the species is fully protonated (Cation form).

  • Titration:

    • Titrate from pH 1.5 to pH 11.0 using 0.5 M KOH.[1][2]

    • Step Size: 0.2 pH units (0.1 units near predicted

      
       values of ~4.5 and ~8.0).
      
    • Equilibration: Allow 30 seconds stabilization per step.

  • Scanning: Acquire UV spectra (200–350 nm) at each pH point.

  • Blank Subtraction: Perform a blank titration with solvent only to subtract background absorbance.[1][2]

Data Analysis (Target Factor Analysis)

Deconvolute the multi-wavelength data using the Henderson-Hasselbalch equation extended for multi-protic systems:



Where 

represents the mole fraction of each species and

is the molar absorptivity.[1][2]
Method B: Potentiometric Titration (Secondary/Validation)

Rationale: Use this method if solubility permits (>1 mM) to validate the thermodynamic constants obtained via UV-metric analysis.[1][2]

Protocol Steps
  • Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0 °C.[1][2][3]

  • Sample Prep: Weigh 3–5 mg of sample into the titration vessel. Add 10 mL of degassed 0.15 M KCl.

  • Inert Atmosphere: Purge the vessel with Argon or Nitrogen for 5 minutes to prevent thiol oxidation to the disulfide (2,2'-dithiobis(3-methylpyridine)). Critical Step: Thiols are prone to oxidation at high pH.[1][2]

  • Titration:

    • Perform a "Difference Plot" titration: Titrate the blank (solvent) first, then the sample.[2]

    • Subtract the blank volume from the sample volume at each pH to determine the proton count (

      
      ).[1][2]
      

Expected Results & Interpretation

Based on structural analogs (3-pyridinethiol and 2-methylpyridine), the expected values for 2-Methylpyridine-3-thiol are:

ParameterExpected ValueMechanistic Explanation

4.9 – 5.4 Deprotonation of the Pyridinium Nitrogen.[1][2] Elevated vs. 3-pyridinethiol (~4.[1][2]8) due to the electron-donating 2-methyl group.[1][2]

7.8 – 8.5 Deprotonation of the Thiol group.[1][2] The anion is stabilized by the aromatic ring but destabilized slightly by the methyl group compared to thiophenol (

6.6).[1][2]
Isoelectric Point (pI) ~6.5 The pH at which the net charge is zero (maximum lipophilicity).[1][2]
Dominant Species (pH 7.4) Zwitterion/Neutral At physiological pH, the molecule exists primarily in the neutral/zwitterionic form, favoring membrane permeability.

Note on Tautomerism: If


, the zwitterion (

) is likely the dominant neutral species in water (

).[2] If the difference is smaller, substantial amounts of the uncharged thiol (

) may coexist.[2]

Workflow Visualization

Workflow Start Start: 2-Methylpyridine-3-thiol Sample Solubility Check Aqueous Solubility (> 1 mM?) Start->Solubility Potentiometry Method B: Potentiometric Titration (Argon Purge Essential) Solubility->Potentiometry Yes UVMetric Method A: UV-Metric Titration (High Sensitivity) Solubility->UVMetric No (or for Tautomer ID) DataProcess Data Processing (Bjerrum Plot / Multi-wavelength Analysis) Potentiometry->DataProcess UVMetric->DataProcess Result Output: pKa1, pKa2, logP DataProcess->Result

Figure 2: Decision matrix for selecting the appropriate determination method based on sample solubility and required resolution.

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Source: International Union of Pure and Applied Chemistry. [Link][1][2]

  • Tautomeric Equilibria in 3-Hydroxypyridines and 3-Mercaptopyridines. Source: Journal of the Chemical Society, Perkin Transactions 2. [Link][1][2]

  • Determination of Thiol pKa by Isothermal Titration Microcalorimetry. Source: Journal of the American Chemical Society (2004). [Link][1][2]

  • SiriusT3 User Manual: Protocols for pKa Determination of Ampholytes. Source: Pion Inc (formerly Sirius Analytical). [Link][1][2]

Sources

Methodological & Application

Application Note: Analytical Derivatization of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

2-Methylpyridine-3-thiol (CAS: 20934-63-2) is a critical pharmacophore and intermediate in the synthesis of proton pump inhibitors (PPIs) such as Lansoprazole. Its quantification is analytically challenging due to three factors:

  • Oxidative Instability: Rapid dimerization to bis(2-methylpyridin-3-yl)disulfide under ambient conditions.

  • Lack of Fluorophores: The pyridine ring exhibits weak native fluorescence, insufficient for trace impurity analysis (ppm levels).

  • Polarity Issues: The amphoteric nature (basic pyridine N, acidic thiol SH) causes peak tailing on standard C18 columns.

This guide provides two distinct, self-validating derivatization protocols designed to overcome these barriers:

  • Protocol A (SBD-F): For ultra-trace quantification (LOD < 10 nM) using HPLC-FLD.

  • Protocol B (NEM): For structural identification and mass spectrometry (LC-MS/MS) compatibility.

Chemical Logic & Reagent Selection

The selection of the derivatizing agent dictates the sensitivity and the detector compatibility.

FeatureSBD-F (Protocol A)N-Ethylmaleimide (NEM) (Protocol B)DTNB (Ellman's)
Target Group Thiol (-SH) specificThiol (-SH) specific (Michael Addition)Thiol (-SH) (Disulfide exchange)
Detection Fluorescence (Exc 380 / Em 510 nm)UV (254 nm) / MS (+ Ionization)UV-Vis (412 nm)
Sensitivity High (Femtomole range)Medium (Picomole range)Low (Micromole range)
Stability Excellent (Stable > 24h)Good (Stable thioether)Poor (Reversible)
Use Case Trace Impurity Quantification LC-MS Identification / Metabolites Bulk Purity Checks
Reaction Mechanism Visualization

The following diagram illustrates the decision matrix and reaction pathways for both protocols.

DerivatizationPathways Start Analyte: 2-Methylpyridine-3-thiol Decision Select Detector Start->Decision Path_FLD Fluorescence (FLD) Trace Analysis Decision->Path_FLD High Sensitivity Path_MS Mass Spec (LC-MS) Structure ID Decision->Path_MS MS Compatibility Reagent_SBDF Reagent: SBD-F (pH 9.5, 60°C) Path_FLD->Reagent_SBDF Reagent_NEM Reagent: NEM (pH 7.0, RT) Path_MS->Reagent_NEM Product_SBDF Fluorescent Adduct (Benzofurazan derivative) Reagent_SBDF->Product_SBDF Nucleophilic Subst. Product_NEM Stable Thioether (Succinimide adduct) Reagent_NEM->Product_NEM Michael Addition

Caption: Pathway selection for 2-Methylpyridine-3-thiol derivatization based on analytical requirements.

Protocol A: High-Sensitivity Fluorescence (SBD-F)

Objective: Quantification of trace 2-Methylpyridine-3-thiol in complex matrices (e.g., reaction mixtures, biological fluids). Mechanism: SBD-F (7-Fluorobenzofurazan-4-sulfonic acid ammonium salt) undergoes nucleophilic aromatic substitution with the thiolate anion.

Materials
  • Buffer: 0.1 M Borate Buffer (pH 9.5). Note: High pH is required to deprotonate the thiol.

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Crucial: Do not use DTT or Mercaptoethanol as they are thiols and will consume the SBD-F.

  • Reagent: SBD-F (1 mg/mL in water).

  • Stop Solution: 1 M HCl.

Step-by-Step Methodology
  • Sample Preparation: Dissolve sample in Borate Buffer (pH 9.5).

  • Reduction (The Self-Validating Step):

    • Aliquot A (Total Thiol): Add 50 µL Sample + 10 µL TCEP (5 mM). Incubate at RT for 10 min. (Reduces any disulfides back to free thiol).

    • Aliquot B (Free Thiol): Add 50 µL Sample + 10 µL Buffer (No TCEP).

  • Derivatization: Add 20 µL SBD-F solution to both aliquots.

  • Incubation: Heat at 60°C for 60 minutes . (SBD-F reaction is slow at RT).

  • Quenching: Add 10 µL 1 M HCl to stop the reaction and stabilize the fluorescence.

  • Analysis: Inject 10 µL into HPLC-FLD.

HPLC Conditions (SBD-F Derivative)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: Acetonitrile

    • Gradient: 5% B to 40% B over 15 min.

  • Detection: Excitation: 385 nm | Emission: 515 nm.[1]

Protocol B: LC-MS Compatible Alkylation (NEM)

Objective: Structural confirmation and impurity profiling where fluorescence is not applicable. Mechanism: Rapid Michael addition of the thiol to the maleimide double bond.

Materials
  • Buffer: 50 mM Ammonium Acetate (pH 7.0). Volatile buffer required for MS.

  • Reagent: N-Ethylmaleimide (NEM), 10 mM in Isopropanol.

  • Internal Standard: d3-2-Methylpyridine-3-thiol (if available) or 2-Mercaptopyridine.

Step-by-Step Methodology
  • Sample Prep: Dilute sample to ~100 µM in Ammonium Acetate buffer.

  • Reaction: Add NEM solution (10-fold molar excess over estimated thiol).

  • Incubation: Vortex and let stand at Room Temperature for 15 minutes .

    • Note: Reaction is instantaneous; extended time is unnecessary and may cause side reactions.

  • Quenching (Optional): If analyzing immediately, quenching is not strictly necessary. To store, lower pH to < 4 using Formic Acid.

  • Analysis: Inject directly into LC-MS.

LC-MS Conditions (NEM Derivative)
  • Column: Waters XBridge BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • MS Ionization: ESI Positive Mode.

  • Target Mass:

    • 2-Methylpyridine-3-thiol MW: 125.19 Da.

    • NEM MW: 125.13 Da.

    • Derivative [M+H]+: 251.32 Da.

Self-Validating System: Total vs. Free Thiol

To ensure data integrity, you must distinguish between the free thiol and its oxidized disulfide dimer.

The Logic:

  • Signal A (Free): Direct derivatization measures only the active -SH form.

  • Signal B (Total): TCEP reduction converts all dimers (Disulfides) -> Monomers (-SH).

  • Calculation: Oxidized Dimer Concentration = (Signal B - Signal A) / 2

This system self-validates the stability of your stock solution. If Signal B >> Signal A, your stock has degraded.

ValidationLogic Sample Unknown Sample (Mixture of R-SH and R-S-S-R) Split Sample->Split Path1 Aliquot 1: Direct Derivatization Split->Path1 Path2 Aliquot 2: + TCEP Reduction Split->Path2 Result1 Result: Free Thiol Only Path1->Result1 Result2 Result: Total Thiol (Free + Reduced Dimer) Path2->Result2 Calc Calculation: (Total - Free) / 2 = Dimer Conc. Result1->Calc Result2->Calc

Caption: Workflow for distinguishing free thiol from oxidized disulfide impurities.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Fluorescence Yield (SBD-F) pH too low (< 8.0)Ensure Borate buffer is pH 9.5. The pyridine ring can buffer the solution; check final pH.
Double Peaks (NEM) StereoisomersThe Michael addition creates a chiral center. Separation of diastereomers is possible on high-res columns. Integrate both.
"Ghost" Peaks SBD-F HydrolysisSBD-F hydrolyzes to SBD-OH (non-fluorescent) but can show background. Run a reagent blank.
Incomplete Reduction Old TCEPTCEP oxidizes in solution over time. Prepare fresh TCEP daily.

References

  • Santa, T., et al. (1983). "High-performance liquid chromatography and fluorometric detection of biologically important thiols, derivatized with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate (SBD-F)." Journal of Chromatography A, 282, 495-500.[1] Link

  • Kusmierek, K., & Bald, E. (2008). "Measurement of plasma thiols by high-performance liquid chromatography with ultraviolet detection after derivatization with N-ethylmaleimide." Chromatographia, 67, 737–741. Link

  • European Pharmacopoeia (Ph.[2] Eur.) . "Lansoprazole Monograph: Impurity Analysis." (Standard reference for the parent compound context).

  • Thermo Fisher Scientific . "TCEP Hydrochloride: Technical Information and Protocols." Link

Sources

Application Note: Protocol for the Regioselective S-Alkylation of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The S-alkylation of 2-methylpyridine-3-thiol (also known as 3-mercapto-2-picoline) is a pivotal transformation in the synthesis of functionalized pyridine scaffolds, commonly found in kinase inhibitors, PPI (protein-protein interaction) modulators, and agrochemicals.

Unlike 2- or 4-mercaptopyridines, which exist predominantly as thioamides (thiones) and suffer from competitive


- vs. 

-alkylation issues, 3-mercaptopyridines retain their aromatic thiol character. This structural distinction simplifies regioselectivity but introduces specific challenges regarding oxidation sensitivity (disulfide formation) and zwitterionic solubility profiles.

This guide provides a high-fidelity protocol for the S-alkylation of 2-methylpyridine-3-thiol, prioritizing S-selectivity , yield maximization , and operational safety (stench management).

Mechanistic Insight: The Regioselectivity Advantage

To design a self-validating protocol, one must understand the substrate's electronic behavior.

Tautomeric Equilibrium
  • 2- and 4-Mercaptopyridines: Exist largely as pyridinethiones. Alkylation can occur at Nitrogen (hard nucleophile) or Sulfur (soft nucleophile), often requiring specific solvent/base tuning to favor the thioether.

  • 3-Mercaptopyridines (Target): Cannot form a neutral quinoid thione structure without disrupting the aromatic sextet. Consequently, they exist primarily as thiols .

  • Implication: Under basic conditions, the thiolate anion (

    
    ) is formed. Sulfur, being a larger, softer nucleophile than the ring nitrogen, reacts preferentially with soft electrophiles (alkyl halides) to form the thioether.
    
The Role of the 2-Methyl Group

The methyl group at the 2-position provides steric shielding to the pyridine nitrogen. This further discourages


-alkylation, making high-yield 

-alkylation achievable under standard nucleophilic substitution conditions.
Reaction Pathway Visualization

ReactionMechanism Substrate 2-Methylpyridine-3-thiol (Thiol Form) Intermediate Thiolate Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Product 3-(Alkylthio)-2-methylpyridine (Thioether) Intermediate->Product SN2 Attack SideProduct Disulfide Byproduct (Oxidation Risk) Intermediate->SideProduct O2 (Air) Electrophile Alkyl Halide (R-X) Electrophile->Product

Caption: Mechanistic pathway highlighting the critical thiolate intermediate and the risk of oxidative dimerization.

Experimental Protocol

Two methods are presented: Method A (Standard/Robust) for general library synthesis, and Method B (Green/Mild) for scale-up or sensitive substrates.

Materials & Reagents Table
ReagentEquiv.[1][2]RoleCritical Attribute
2-Methylpyridine-3-thiol 1.0SubstratePurity >95%; Store under inert gas.
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileBromides/Iodides preferred. Chlorides require NaI catalyst.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous; finely powdered to increase surface area.
Solvent (DMF or Acetone) [0.2 M]SolventDMF for unreactive halides; Acetone for ease of workup.
TBAI (Optional) 0.1CatalystTetrabutylammonium iodide (Phase Transfer Catalyst).
Method A: Standard High-Throughput Protocol (DMF/ )

Context: Best for diverse alkyl halides, including less reactive chlorides.

  • Setup: Oven-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 2-Methylpyridine-3-thiol (1.0 equiv) and anhydrous DMF (Dimethylformamide) to reach a concentration of 0.2 M.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The solution may turn yellow/orange, indicating thiolate formation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the reaction is exothermic (e.g., methyl iodide, benzyl bromide), cool to 0°C during addition.

  • Reaction: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of thiol peak (

      
      ) and appearance of thioether.
      
  • Workup (Self-Validating Step):

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash 3x with Water (to remove DMF) and 1x with Brine.

    • Critical Check: If the aqueous layer is yellow, thiol/thiolate may still be present.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc).
    
Method B: Green/Scale-Up Protocol (EtOH/NaOH)

Context: Best for simple alkylations where DMF removal is difficult or "Green Chemistry" compliance is required.

  • Setup: Flask open to air (if rapid) or under

    
     (recommended).
    
  • Reaction: Dissolve thiol in Ethanol (0.5 M). Add NaOH (1.1 equiv, 2M aq. solution).

  • Addition: Add Alkyl Halide (1.1 equiv).

  • Heating: Stir at RT or mild reflux (50°C) for 1–3 hours.

  • Precipitation Workup: Pour reaction mixture into ice-water.

    • Outcome: Many alkylated pyridines will precipitate as solids. Filter and wash with water. This avoids extraction/chromatography.[3][4][5]

Operational Workflow & Safety

Safety Alert - Stench Management: Pyridyl thiols and their low-molecular-weight sulfides have low odor thresholds and are potent stench agents.

  • Containment: All weighing and transfers must occur in a functioning fume hood.

  • Quenching: Treat all glassware and waste with a 10% Bleach (Sodium Hypochlorite) solution to oxidize residual thiols to non-volatile sulfonates before removing from the hood.

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Thiol + Base (Generate Thiolate) Start->Mix AddRX Add Alkyl Halide (Control Exotherm) Mix->AddRX Monitor Monitor: LCMS/TLC (Check for Disulfide) AddRX->Monitor Monitor->AddRX Incomplete (Add Heat/Cat.) Quench Quench: Bleach Wash (Odor Control) Monitor->Quench Complete Extract Workup: EtOAc/Water (Remove DMF) Quench->Extract Purify Purification: Flash Chrom. Extract->Purify

Caption: Operational workflow emphasizing the critical bleach quenching step for odor control.

Troubleshooting & Optimization (Self-Validating Systems)

A self-validating protocol includes built-in checks to confirm success before moving to the next stage.

IssueDiagnostic (How to check)Root CauseSolution
Low Conversion LCMS shows SM peak (

).
Base too weak or Halide degraded.Switch to

or add NaI (Finkelstein condition). Heat to 60°C.
Disulfide Formation LCMS shows dimer (

).
Oxidation by air.Degas solvents thoroughly. Add reducing agent (

or DTT) in situ if severe.
N-Alkylation NMR:

-proton shift on alkyl group is downfield (>4.0 ppm usually indicates N-alkyl).
Hard electrophile / Solvent effect.Ensure solvent is non-polar enough or switch to EtOH. Use softer leaving group (Iodide).
Product is Oil/Sticky Visual inspection.Residual DMF.Lyophilize from Benzene/Dioxane or perform extended high-vac drying at 40°C.
Analytical Validation (NMR Signature)

To confirm S-alkylation over N-alkylation:

  • 
     NMR:  The carbon attached to Sulfur typically appears at 13–16 ppm  (for S-Me). If N-methylated, the signal is often 45–50 ppm .
    
  • 
     NMR: S-Me protons appear around 2.5 ppm . N-Me protons appear downfield around 4.0 ppm  due to the positive charge of the pyridinium species.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • El-Gaby, M. S. A. "Synthesis of Dihydropyridine, Alkylthiopyridine, Thienopyridine and Pyridothienopyrimidine Derivatives." Asian Journal of Chemistry, 2004 , 16(3), 1367. Link (Describes specific conditions for alkylation of substituted pyridine-3-thiols using NaOEt/EtOH).

  • Shimizu, M.; Shimazaki, T. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Heterocycles, 2010 , 81(2), 413.[6] Link (Discusses regioselectivity and S-methylation of pyridine thiols).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Authoritative grounding for Hard-Soft Acid-Base theory explaining S- vs N-selectivity in pyridines).

Sources

Strategic Utilization of 2-Methylpyridine-3-thiol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methylpyridine-3-thiol (CAS 17985-72-7) represents a high-value heterocyclic building block in the design of next-generation agrochemicals. Unlike simple pyridine derivatives, the coexistence of the nucleophilic thiol group at the C3 position and the sterically significant methyl group at the C2 position offers unique orthogonal reactivity. This configuration is critical for synthesizing thioether-based fungicides , sulfoxide insecticides , and fused bicyclic scaffolds like thiazolo[5,4-b]pyridines . This Application Note provides a rigorous technical guide on handling, reacting, and validating this intermediate in the context of advanced crop protection agent discovery.

Chemical Profile & Reactivity Logic

Structural Significance

The 2-methylpyridine-3-thiol scaffold is not merely a pyridine variant; it is a "privileged structure" precursor.

  • The C3-Thiol: Acts as a soft nucleophile, highly selective for S-alkylation over N-alkylation under controlled conditions. It serves as the primary handle for introducing lipophilic tails or linking to other pharmacophores (e.g., triazoles, strobilurin analogues).

  • The C2-Methyl: Provides steric bulk that can modulate the binding affinity of the final active ingredient (AI) in enzyme pockets (e.g., inhibiting metabolic degradation). Furthermore, it prevents unwanted reactions at the C2 position, directing electrophilic aromatic substitution to the C4 or C6 positions.

  • Tautomerism: Like other pyridinethiols, it exists in equilibrium between the thiol and thione forms. However, the C3-position thiol does not form a stable thione as readily as the C2 or C4 analogues due to the lack of direct conjugation with the ring nitrogen, making the thiol form chemically dominant for nucleophilic attacks.

Reaction Pathways

The compound is utilized primarily through three distinct pathways:[1]

  • S-Alkylation (Thioether Formation): The most common route for generating fungicidal candidates.

  • Oxidative Cyclization: Reaction with bifunctional electrophiles to form fused systems (e.g., thiazolopyridines).

  • Oxidation to Sulfoxides/Sulfones: Essential for modulating polarity and bioactivity in insecticidal AIs.

ReactivityProfile Thiol 2-Methylpyridine-3-thiol (Nucleophilic Core) S_Alk S-Alkylation (Thioethers) Thiol->S_Alk + R-X (Base) Oxidation Oxidation (Sulfoxides/Sulfones) Thiol->Oxidation + mCPBA/H2O2 Cyclization Cyclization (Thiazolo[5,4-b]pyridines) Thiol->Cyclization + Carboxylic Acids/ Cyclodehydration Fungicide Fungicidal Thioethers (Lipophilic AIs) S_Alk->Fungicide Insecticide Sulfoxide Insecticides (Metabolic Stability) Oxidation->Insecticide Scaffold Fused Heterocycles (Kinase/Enzyme Inhibitors) Cyclization->Scaffold

Figure 1: Primary synthetic pathways for 2-Methylpyridine-3-thiol in agrochemical development.

Application: Synthesis of Pyridyl-Sulfide Fungicides

A critical application of 2-methylpyridine-3-thiol is the synthesis of broad-spectrum fungicides . The introduction of a sulfur bridge between the pyridine ring and a lipophilic aryl moiety mimics the pharmacophore found in several commercial succinate dehydrogenase inhibitor (SDHI) and strobilurin fungicides.

Mechanism of Action (Chemical Synthesis)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) or SN2 Alkylation . The high nucleophilicity of the thiolate anion allows for rapid coupling with benzyl halides or activated heteroaryl chlorides.

Protocol: High-Yield S-Benzylation

This protocol describes the coupling of 2-methylpyridine-3-thiol with a substituted benzyl bromide to form a model fungicidal intermediate.

Materials Required
ReagentEquiv.Role
2-Methylpyridine-3-thiol 1.0Nucleophile
4-Chlorobenzyl bromide 1.1Electrophile
Potassium Carbonate (K₂CO₃) 2.0Base (Proton Scavenger)
Acetonitrile (MeCN) SolventPolar Aprotic Medium
Tetrabutylammonium iodide (TBAI) 0.05Phase Transfer Catalyst (Optional)
Step-by-Step Methodology
  • Preparation of Thiolate:

    • Charge a 3-neck round-bottom flask with 2-methylpyridine-3-thiol (10.0 mmol) and anhydrous Acetonitrile (50 mL).

    • Add K₂CO₃ (20.0 mmol) in a single portion.

    • Critical: Stir at room temperature for 15 minutes under Nitrogen (N₂) atmosphere. The solution will likely change color (yellowing) as the thiolate anion is generated.

  • Addition of Electrophile:

    • Dissolve 4-chlorobenzyl bromide (11.0 mmol) in minimal Acetonitrile (10 mL).

    • Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The exotherm is usually mild, but temperature monitoring is recommended.

  • Reaction & Monitoring:

    • Heat the mixture to 60°C for 4–6 hours.

    • TLC Monitor: Mobile phase 30% EtOAc in Hexanes. The thiol spot (lower Rf, often streaks) should disappear; the product thioether (higher Rf) will appear.

  • Work-up:

    • Cool to room temperature.[2][3] Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 0-20% EtOAc/Hexane gradient).

Analytical Validation
  • 1H NMR (CDCl₃, 400 MHz): Look for the singlet of the S-CH₂ benzylic protons around δ 4.1–4.3 ppm . The methyl group at C2 will appear as a singlet around δ 2.5–2.6 ppm .

  • HPLC Purity: >98% (area) required for biological screening.

  • Mass Spec (ESI+): [M+H]⁺ peak corresponding to the thioether.

Advanced Application: Cyclization to Thiazolo[5,4-b]pyridines

For herbicide discovery, the thiazolo[5,4-b]pyridine scaffold is a key target. While often synthesized from aminopyridines, 2-methylpyridine-3-thiol offers a route via oxidative functionalization or reaction with nitriles under specific conditions.

General Workflow: The thiol group is reacted with an acyl chloride or anhydride to form a thioester, which can then undergo cyclization (often requiring an adjacent nitrogen activation or pre-functionalization to an amino-thiol if starting from a different precursor).

Note: If strictly starting from 2-methylpyridine-3-thiol, the methyl group must be functionalized (e.g., radical bromination) to allow ring closure, or the nitrogen must be oxidized to the N-oxide to facilitate adjacent nucleophilic attacks.

Safety & Handling Protocols

Stench Management

Like all low-molecular-weight thiols, 2-methylpyridine-3-thiol possesses a potent, disagreeable sulfur odor (stench).

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a bleach solution (10% Sodium Hypochlorite) handy. All glassware and spills should be treated with bleach before removal from the hood to oxidize the thiol to the odorless sulfonate/disulfide.

Storage Stability
  • Oxidation Risk: The thiol is prone to air oxidation to form the disulfide dimer (2,2'-dimethyl-3,3'-dipyridyl disulfide ).

  • Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the solid turns from pale yellow to dark orange/brown, check purity; recrystallization may be required to break disulfide bonds (using Zn/HCl or PPh₃).

References

  • Vertex Pharmaceuticals. (2015). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. National Institutes of Health. Link

  • MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules. Link

  • ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry. Link

  • Google Patents. (2020). Fungicidal Active Compound Combinations (WO2020020813A1). Link

  • Chemistry LibreTexts. (2023). Reactions of Thiols and Sulfides. Link

Sources

Harnessing the Potential of 2-Methylpyridine-3-thiol in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Derivatives of 2-Methylpyridine-3-thiol are of significant interest in medicinal chemistry and materials science, combining the pharmacologically relevant pyridine scaffold with the versatile reactivity of a thiol functional group.[1][2] However, the very features that make this molecule attractive also present substantial challenges in synthetic applications, particularly in metal-catalyzed cross-coupling reactions. Both the sulfur atom and the pyridine nitrogen can act as potent ligands, leading to catalyst inhibition or deactivation.[3] This guide provides a comprehensive overview of the challenges and solutions for utilizing 2-Methylpyridine-3-thiol in key cross-coupling transformations. We offer field-tested insights, detailed protocols for C-S (thioetherification) and C-N bond formation, and troubleshooting strategies to empower researchers in drug discovery and development.

The Core Challenge: Catalyst Inhibition by a Bifunctional Substrate

The primary obstacle in cross-coupling reactions with 2-Methylpyridine-3-thiol is the propensity of the sulfur atom to irreversibly bind to and poison transition metal catalysts, particularly palladium.[3][4] Thiolates are soft nucleophiles that form strong, stable bonds with soft metal centers like Pd(0), effectively removing the catalyst from the productive catalytic cycle.

Furthermore, the pyridine nitrogen, a Lewis base, can coordinate to the metal center.[5] This coordination can sometimes be beneficial by creating a pre-catalyst complex, but it can also interfere with essential steps in the catalytic cycle, such as oxidative addition or reductive elimination, by occupying a coordination site. The successful application of this substrate, therefore, hinges on a rational selection of catalysts, ligands, and reaction conditions designed to mitigate these inhibitory effects.

G pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add + R¹-X poison Irreversible Binding (Catalyst Poisoning) pd0->poison Off-Cycle Deactivation pd2 R¹-Pd(II)(X)Lₙ ox_add->pd2 transmetal Ligand Exchange / Deprotonation pd2->transmetal + R²SH, Base intermediate R¹-Pd(II)(SR²)Lₙ transmetal->intermediate red_elim Reductive Elimination intermediate->red_elim red_elim->pd0 Catalyst Regeneration product R¹-S-R² (Product) red_elim->product thiol 2-Methylpyridine-3-thiol (R²SH) deactivated LₙPd(0)(SR²) (Deactivated Catalyst) poison->deactivated

Caption: General Pd-catalyzed C-S coupling cycle and the competing catalyst poisoning pathway.

Application & Protocol: Palladium-Catalyzed Thioetherification (C-S Coupling)

The most direct application of 2-Methylpyridine-3-thiol is in the formation of aryl or heteroaryl thioethers. Traditional methods often require harsh conditions.[6] Modern palladium catalysis, however, enables this transformation under milder conditions, provided the correct catalyst system is employed. The key is to use ligands that are bulky and electron-rich enough to promote the desired catalytic steps (especially reductive elimination) faster than the rate of catalyst deactivation.

Causality Behind Component Selection
  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) complex can also be effective.

  • Ligand (The Critical Choice): Standard ligands like PPh₃ are often ineffective due to their propensity to dissociate, leaving the palladium center vulnerable to the thiol. Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like XPhos or RuPhos) or chelating bisphosphine ligands with a wide bite angle (e.g., Xantphos) are superior.[6][7] These ligands stabilize the metal center and accelerate the rate-limiting reductive elimination step, outcompeting catalyst poisoning.

  • Base: A non-nucleophilic base is required to deprotonate the thiol, forming the active thiolate nucleophile. Soluble organic bases like DIPEA or strong but sterically hindered inorganic bases like Cs₂CO₃ are often effective.[6] Stronger bases like NaOt-Bu can be used but may not be compatible with all functional groups.[7]

  • Solvent: Anhydrous, degassed aprotic polar solvents like dioxane, toluene, or THF are standard. Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst and the thiol.

Protocol: Synthesis of 3-(Phenylthio)-2-methylpyridine

This protocol provides a robust starting point for the coupling of 2-Methylpyridine-3-thiol with an aryl bromide.

Materials:

  • 2-Methylpyridine-3-thiol

  • Bromobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃), finely ground and dried

  • Anhydrous, degassed 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Experimental Workflow:

G start Start: Prepare Glassware glovebox In Glovebox: Weigh Pd(OAc)₂, Xantphos, and Cs₂CO₃ into Schlenk flask start->glovebox reagents On Schlenk Line: Add 2-Methylpyridine-3-thiol, Bromobenzene, and Dioxane via syringe under Argon glovebox->reagents degas Degas Reaction Mixture: Freeze-Pump-Thaw Cycle (3x) reagents->degas heat Heat to 100-110 °C with vigorous stirring (Monitor by TLC/LC-MS) degas->heat cool Cool to Room Temp heat->cool filter Dilute with EtOAc Filter through Celite to remove salts & Pd cool->filter extract Aqueous Workup: Wash with H₂O and Brine filter->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for Pd-catalyzed C-S coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Cs₂CO₃ (1.5 mmol). The solids are best weighed and added inside a glovebox.

  • Remove the flask from the glovebox and place it under a positive pressure of argon.

  • Add 2-Methylpyridine-3-thiol (1.0 mmol, 1.0 eq) and anhydrous, degassed 1,4-dioxane (5 mL).

  • Add bromobenzene (1.1 mmol, 1.1 eq) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(phenylthio)-2-methylpyridine.

Data & Optimization

For challenging substrates, screening of different components is recommended. The following table provides a typical starting point for optimization.

EntryPd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)Xantphos (3)Cs₂CO₃ (1.5)Dioxane110High
2Pd₂(dba)₃ (1)RuPhos (3)K₃PO₄ (2.0)Toluene100Variable
3Pd(OAc)₂ (2)dppf (3)DIPEA (2.0)DMF100Moderate
4NiCl₂(dppp) (5)-K₃PO₄ (2.0)Dioxane120Low-Mod

Note: Nickel catalysts are a less expensive alternative but often require higher temperatures and catalyst loadings. They can be effective for certain C-S cross-couplings.[8][9]

Application & Protocol: Buchwald-Hartwig Amination Conditions for C-N Bond Formation

While the substrate is a thiol, it can participate in C-N bond-forming reactions where it acts as the sulfur component in a larger molecule. The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[10][11][12] The principles for overcoming catalyst inhibition remain the same, with an even stronger emphasis on highly active, sterically demanding ligands.

Causality Behind Component Selection
  • Catalyst System: The combination of a palladium precursor and a bulky, electron-rich biarylmonophosphine ligand (a "Buchwald Ligand" such as XPhos, SPhos, or RuPhos) is the gold standard.[11] These ligands create a highly active and coordinatively saturated catalyst that promotes the challenging C-N reductive elimination, which is often the rate-limiting step.

  • Base: A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice, though others like LHMDS or K₃PO₄ can be used for base-sensitive substrates.[10]

Protocol: Synthesis of N-phenyl-2-( (2-methylpyridin-3-yl)thio)aniline

This protocol describes the coupling of 2-bromo-N-phenylaniline with 2-Methylpyridine-3-thiol. Note that this is a C-S coupling reaction performed under conditions optimized for C-N couplings, demonstrating the robustness of the catalyst system.

Materials:

  • 2-bromo-N-phenylaniline (or other suitable amino-aryl halide)

  • 2-Methylpyridine-3-thiol

  • Pd₂(dba)₃

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous, degassed Toluene

Step-by-Step Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOt-Bu (1.4 mmol) to a flame-dried Schlenk tube.

  • Add the amino-aryl halide (1.0 mmol, 1.0 eq) and 2-Methylpyridine-3-thiol (1.2 mmol, 1.2 eq).

  • Remove the tube from the glovebox, add anhydrous, degassed toluene (5 mL), and seal the tube.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Poisoning: Thiol has deactivated the catalyst.Increase ligand loading (up to 5-10 mol%). Switch to a bulkier, more electron-rich ligand (e.g., a G3 or G4 Buchwald precatalyst).
Ineffective Base: Base is not strong enough or has poor solubility.Switch to a stronger base (e.g., Cs₂CO₃ -> NaOt-Bu). Ensure the base is finely powdered and anhydrous.
Oxygen Contamination: Pd(0) catalyst was oxidized.Ensure solvents are rigorously degassed (freeze-pump-thaw is best). Maintain a positive pressure of inert gas throughout.
Formation of Disulfide Thiol oxidation.Rigorously exclude oxygen from the reaction. Use fresh, high-purity thiol.
Hydrodehalogenation of Aryl Halide Competing side reaction, often promoted by water or certain bases.Ensure all reagents and solvents are anhydrous. Screen alternative bases.

Conclusion

While 2-Methylpyridine-3-thiol presents unique challenges due to its bifunctional nature, its successful incorporation into complex molecules is readily achievable through the rational application of modern cross-coupling chemistry. The key to success lies in mitigating catalyst poisoning by employing robust catalyst systems featuring bulky, electron-rich phosphine ligands. The protocols and insights provided in this guide offer a strong foundation for researchers to harness the synthetic potential of this valuable building block, paving the way for new discoveries in pharmaceutical and materials science.

References

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  • Biscoe, M. R. & Buchwald, S. L. (2009). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Organic Letters, 11(8), 1773-1775. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

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  • Miyata, M. et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(23), 8964-8967. Available at: [Link]

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  • Svejstrup, T. D. (2016). Methodologies For Suzuki-Miyaura Coupling Of Pyridine Heterocycles And The Total Synthesis Of Glycerolphospholipid 1,2- Dipalmitoyl-Sn-Glycero-3-Phosphatidylglycerol. ScholarWorks. Available at: [Link]

  • Moseley, J. D. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15794-15807. Available at: [Link]

  • Koning, B. et al. (2001). Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. An Example of Near-Perfect Enantioselection. The Journal of Organic Chemistry, 66(21), 7173-7182. Available at: [Link]

  • Willis, M. C. et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15817-15825. Available at: [Link]

  • Reddy, B. V. S. et al. (2014). Transition metal-promoted synthesis of 2-aryl/heteroaryl-thioquinazoline: C-S Bond formation by “Chan-Lam Cross-Coupling” Reaction. Journal of Chemical Sciences, 126(5), 1483-1490. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Hartwig, J. F. et al. (2005). Resting State and Elementary Steps of the Coupling of Aryl Halides with Thiols Catalyzed by Alkylbisphosphine Complexes of Palladium. Journal of the American Chemical Society, 127(43), 15194-15205. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Artico, M. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9859-9871. Available at: [Link]

  • Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organometallics Journal. (2026). ACS Publications. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(18), 7413-7416. Available at: [Link]

  • Murata, M. & Buchwald, S. L. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(11), 1849-1852. Available at: [Link]

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  • Iwasaki, M. et al. (2014). Palladium-Catalyzed Direct Thiolation of Aryl C-H Bonds with Disulfides. Chemistry – A European Journal, 20(9), 2459-2462. Available at: [Link]

  • Wang, C. et al. (2020). Suzuki–Miyaura Cross-Coupling of Sulfoxides. ACS Catalysis, 10(14), 7724-7731. Available at: [Link]

  • Skrydstrup, T. et al. (2014). Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides. The Journal of Organic Chemistry, 79(24), 12175-12181. Available at: [Link]

  • de Meijere, A. & Diederich, F. (Eds.). (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition. ChemInform. Available at: [Link]

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  • Joule, J. A. (2011). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Science of Synthesis, 15, 1-118. Available at: [Link]

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  • Moseley, J. D. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate. Available at: [Link]

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  • Stewart, S. G. et al. (2017). Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. Organic Letters, 19(24), 6570-6573. Available at: [Link]

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Sources

Advanced Protocols for the Synthesis of 2-Methylpyridine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The synthesis of 2-methylpyridine-3-thiol (3-mercapto-2-picoline) presents a classic challenge in heterocyclic chemistry. Unlike the 2- or 4-positions of pyridine, the 3-position is not electronically activated for Nucleophilic Aromatic Substitution (


) unless strong electron-withdrawing groups (e.g., 

) are present. Consequently, direct displacement of 3-halopyridines with sulfide sources often fails or requires harsh forcing conditions that degrade the substrate.

To bypass these electronic limitations, we employ three distinct strategies based on the starting material availability and scale requirements:

  • The Newman-Kwart Rearrangement (NKR): The "Gold Standard" for scalability. It utilizes the accessible 3-hydroxy-2-methylpyridine, leveraging a thermal intramolecular rearrangement to install the sulfur with high fidelity.

  • Palladium-Catalyzed C–S Coupling (Buchwald-Hartwig): The "Modern" approach. Ideal for medicinal chemistry scales (mg to g) where 3-bromo-2-methylpyridine is the precursor. It operates under milder conditions than NKR.

  • Diazotization-Xanthate (Leuckart) Method: A robust alternative starting from 3-amino-2-methylpyridine, useful when metal contamination must be strictly avoided.

Decision Matrix for Synthetic Route Selection

RouteSelection Start Starting Material Availability Hydroxy 3-Hydroxy-2-methylpyridine Start->Hydroxy Halo 3-Bromo-2-methylpyridine Start->Halo Amino 3-Amino-2-methylpyridine Start->Amino NKR Route A: Newman-Kwart (High Scale, High Fidelity) Hydroxy->NKR  Step 1: O-Thiocarbamate  Step 2: Heat (>250°C) Pd Route B: Pd-Catalysis (Mild, Med. Chem Scale) Halo->Pd  Pd2(dba)3 / Xantphos  Thiol Source Diazo Route C: Diazotization (Metal-Free, Low Cost) Amino->Diazo  NaNO2 / HCl  Potassium Ethyl Xanthate

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on precursor availability.

Critical Safety Protocol: Handling Pyridyl Thiols

Warning: 3-Mercaptopyridines possess a potent, nausea-inducing "stench" with a very low odor threshold. They are also potential sensitizers.

  • Containment: All weighing and transfers must occur within a functioning fume hood.

  • Neutralization (The "Bleach Trap"):

    • Prepare a bath of 10% Sodium Hypochlorite (commercial bleach) or 5%

      
      .
      
    • Soak all glassware, septa, and syringes in this bath for 2 hours post-use. This oxidizes the thiol to the odorless sulfonic acid.

  • Waste: Do not dispose of thiol residues in general organic waste without prior oxidation.

Protocol A: The Newman-Kwart Rearrangement

Best for: Multi-gram to Kilogram scale synthesis. Mechanism:


-aryl thiocarbamate 


-aryl thiocarbamate via a 4-membered cyclic transition state.
Step 1: Synthesis of -(2-methylpyridin-3-yl) dimethylthiocarbamate

Reagents:

  • 3-Hydroxy-2-methylpyridine (1.0 equiv)

  • Dimethylthiocarbamoyl chloride (1.2 equiv)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.5 equiv) or NaH (1.2 equiv)

  • Solvent: DMF or Dry THF

Procedure:

  • Charge a flame-dried flask with 3-hydroxy-2-methylpyridine (10.9 g, 100 mmol) and DABCO (16.8 g, 150 mmol) in dry DMF (100 mL).

  • Stir at room temperature for 30 min.

  • Add dimethylthiocarbamoyl chloride (14.8 g, 120 mmol) portion-wise.

  • Heat the mixture to 80 °C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the phenol.

  • Workup: Pour into ice water (500 mL). The product usually precipitates. Filter, wash with water, and dry. If oil forms, extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
    • Yield Target: 85-95%

Step 2: Thermal Rearrangement ( Migration)

Critical Parameter: This reaction has a high activation energy (


 kcal/mol).[1] It requires temperatures 

C or microwave irradiation.

Procedure (Microwave - Recommended for <20g):

  • Place the

    
    -thiocarbamate (5 g) in a microwave vial.
    
  • Add Diphenyl ether (10 mL) or NMP (highly polar solvents stabilize the transition state).

  • Irradiate at 250 °C for 30-60 minutes .

  • Workup: Cool to RT. Dilute with hexane (to keep diphenyl ether in solution) and extract the product into 2N HCl.

  • Neutralize the aqueous layer with NaOH and extract with DCM.

    • Yield Target: 75-85%

Step 3: Hydrolysis to 2-Methylpyridine-3-thiol

Procedure:

  • Dissolve the rearranged

    
    -thiocarbamate in 10% NaOH (aq) / MeOH (1:1).
    
  • Reflux for 2 hours.

  • Acidification (In Hood!): Cool and carefully acidify to pH 5-6 with acetic acid.

  • Extract with DCM. Dry and concentrate to yield the thiol.

    • Storage: Store under Argon at -20°C to prevent disulfide formation.

Protocol B: Palladium-Catalyzed C–S Coupling

Best for: Late-stage functionalization or when high-temp rearrangement is not feasible. Reference: Adapted from Buchwald et al. and Hartwig et al. methodologies.[1][2][3][4][5][6][7][8][9][10][11]

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate LigEx Ligand Exchange (Ar-Pd-SR) OxAdd->LigEx + TIPS-SH / Base RedElim Reductive Elimination LigEx->RedElim RedElim->Pd0 Regeneration Product Thioether/Thiol RedElim->Product Substrate 3-Bromo-2-methylpyridine Substrate->OxAdd

Figure 2: Catalytic cycle for the Pd-catalyzed C-S bond formation using TIPS-SH as a thiol surrogate.

Reagents:

  • Substrate: 3-Bromo-2-methylpyridine (1.0 equiv)[5]

  • Catalyst:

    
     (1.5 - 2.5 mol%)
    
  • Ligand: Xantphos (3 - 5 mol%) (Crucial for C-S bonds)

  • Thiol Source: Triisopropylsilanethiol (TIPS-SH) (1.1 equiv) — Using TIPS-SH prevents catalyst poisoning by free thiols.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or strictly inert Schlenk line, combine

    
     (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in Dioxane (5 mL). Stir for 10 min to form the active catalyst.
    
  • Add 3-bromo-2-methylpyridine (172 mg, 1.0 mmol) and

    
     (650 mg, 2.0 mmol).
    
  • Add TIPS-SH (210 mg, 1.1 mmol).

  • Seal and heat to 100 °C for 12-16 hours .

  • Deprotection (One-pot): Cool to RT. Add TBAF (1.0 M in THF, 1.5 equiv) and stir for 1 hour to cleave the silyl group.

  • Workup: Quench with sat.

    
    .[2] Extract with EtOAc.
    
  • Purification: Flash chromatography. Note: The free thiol may streak on silica; adding 1% acetic acid to the eluent helps.

Functionalization: Synthesis of Derivatives

The 3-thiol group is a versatile nucleophile. A common application (relevant to Lansoprazole analogs) is the formation of thioethers.

Protocol: Alkylation to Thioethers

Target: 2-(((2-methylpyridin-3-yl)thio)methyl)benzimidazole derivatives.

Table 1: Reaction Optimization for Thioether Formation

ParameterCondition A (Standard)Condition B (Phase Transfer)Condition C (Green)
Base

(anhydrous)
50% NaOH (aq)

Solvent Acetone or DMFToluene / WaterEthanol
Catalyst NoneTBAB (5 mol%)None
Temp Reflux (56-80°C)RT to 40°CRT
Yield 85-90%90-95%75-80%
Notes Requires dry conditionsFast, easy workupSlower, eco-friendly

Procedure (Condition B - High Throughput):

  • Dissolve 2-methylpyridine-3-thiol (1.0 equiv) in Toluene.

  • Add the alkyl halide (e.g., 2-(chloromethyl)benzimidazole) (1.05 equiv).

  • Add TBAB (tetrabutylammonium bromide) (0.05 equiv) and 50% NaOH (2.0 equiv).

  • Stir vigorously at 40 °C for 2 hours.

  • Separate phases. Wash organic layer with water.[3][7] Concentrate to obtain the thioether.

Troubleshooting & Expert Tips

  • Disulfide Contamination: If the product appears as a dimer (checked by Mass Spec: M+ = 2x - 2H), reduce it back to the monomer using Zinc dust / Acetic Acid or Triphenylphosphine / Water before use.

  • Oxidation Sensitivity: Pyridyl thiols can oxidize to sulfinic acids if left exposed to air for days. Always store under inert gas.

  • Reaction Stalling (NKR): If the Newman-Kwart rearrangement stalls, ensure the temperature is actually reaching 250°C. Sand baths are notoriously inaccurate; use an internal thermometer or a high-quality microwave reactor.

References

  • Newman-Kwart Rearrangement Mechanism & Scope

    • Lloyd-Jones, G. C., et al.[10][12] "The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates." Angewandte Chemie International Edition, 2009.[10]

  • Palladium-Catalyzed C-S Bond Formation

    • Fernández-Rodríguez, M. A., & Hartwig, J. F. "A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Halides with Thiols." Journal of Organic Chemistry, 2009.

  • Lansoprazole Intermediate Synthesis (Industrial Context)

    • "Process for the preparation of Lansoprazole and intermediates thereof." Google Patents, EP1781643A1.

  • Safety of Pyridine Thiols

    • "Safety Data Sheet: 3-Mercaptopyridine." Sigma-Aldrich.

Disclaimer: These protocols involve hazardous chemicals.[2] A comprehensive risk assessment must be performed by qualified personnel before execution.

Sources

Application Note: Enzymatic Profiling and Biotransformation of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

2-Methylpyridine-3-thiol is a critical heterocyclic scaffold used in Fragment-Based Drug Discovery (FBDD) and as a precursor for kinase inhibitors and GPCR ligands. Its metabolic fate is dominated by the reactivity of the thiol (-SH) moiety.[1]

For drug development professionals, understanding the enzymatic turnover of this compound is non-negotiable.[1] The free thiol is a "soft" nucleophile, making it a primary target for Phase II conjugation enzymes , specifically Thiol Methyltransferases (TMTs) and Flavin-containing Monooxygenases (FMOs) .[1]

This guide provides a validated framework for assessing the enzymatic stability of 2-Methylpyridine-3-thiol, focusing on its conversion to 2-methyl-3-(methylthio)pyridine (S-methylation) and oxidative dimerization.

Mechanistic Insight: The Enzymatic Landscape

The metabolic profile of 2-Methylpyridine-3-thiol is defined by the competition between S-methylation (detoxification/inactivation) and S-oxidation (bioactivation/dimerization).

A. The Dominant Pathway: S-Methylation

Unlike phenols or amines, heterocyclic thiols are rarely glucuronidated directly. Instead, they are substrates for Thiol Methyltransferase (TMT) , recently identified as METTL7A/B (Methyltransferase-like proteins).[1]

  • Enzyme: Microsomal TMT (METTL7A/B).[1]

  • Cofactor: S-Adenosylmethionine (SAM).[1][2]

  • Mechanism: The thiolate anion attacks the electrophilic methyl group of SAM.[1]

  • Outcome: Formation of a stable, lipophilic methyl-thioether, which typically loses pharmacological potency and is excreted.

B. The Oxidative Pathway: FMOs and P450s

The pyridine nitrogen can influence the pKa of the thiol (approx pKa 6–7), making it predominantly ionized at physiological pH.

  • Enzymes: FMO3, CYP450.[1]

  • Reaction: Oxidation to sulfenic acid (-SOH), which rapidly reacts with adjacent thiols to form the disulfide dimer (2,2'-dimethyl-3,3'-dipyridyl disulfide) or further oxidizes to sulfinic/sulfonic acids.

C. Visualizing the Pathway

The following diagram illustrates the competing enzymatic fates of 2-Methylpyridine-3-thiol.

MetabolicPathway Substrate 2-Methylpyridine-3-thiol (Active Thiol) TMT Enzyme: TMT / METTL7A (Microsomal) Substrate->TMT Oxidation Enzyme: FMO / CYP450 (Oxidative Stress) Substrate->Oxidation SAM SAM (Cofactor) SAM->TMT Product_Met 2-Methyl-3-(methylthio)pyridine (Inactive Thioether) TMT->Product_Met S-Methylation (+14 Da) Product_Disulfide Dipyridyl Disulfide (Dimer) Oxidation->Product_Disulfide Dimerization (-2H) Product_Sulfonic Sulfonic Acid (Excretion) Oxidation->Product_Sulfonic Deep Oxidation

Caption: Enzymatic bifurcation of 2-Methylpyridine-3-thiol metabolism. The TMT pathway (green) represents the primary Phase II detoxification route.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of positive controls (e.g., 2-mercaptopyridine) is mandatory to verify enzyme activity.[1]

Protocol A: In Vitro S-Methylation Assay (Microsomal Stability)

Objective: Determine the intrinsic clearance (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) via S-methylation.

Materials:

  • Enzyme Source: Human Liver Microsomes (HLM), 20 mg/mL protein conc.[1] (e.g., XenoTech/Corning).[1]

  • Substrate: 2-Methylpyridine-3-thiol (10 mM stock in DMSO).

  • Cofactor: S-Adenosylmethionine (SAM), 5 mM fresh stock in water.[1]

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in KPi buffer. Add 2-Methylpyridine-3-thiol (final conc. 10 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add SAM (final conc. 1 mM) to start the reaction. Note: NADPH is NOT required for this specific pathway, but is needed if checking oxidative stability simultaneously.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution containing Internal Standard (e.g., Tolbutamide).

  • Centrifugation: 4000 rpm for 20 min at 4°C to pellet protein.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis & Acceptance Criteria:

  • Monitor: Depletion of parent (m/z ~126) and appearance of methylated product (m/z ~140).

  • Validation: The reaction should be inhibited by 2,3-dichloro-α-methylbenzylamine (DCMB) , a selective TMT inhibitor (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ). If DCMB does not inhibit the reaction, the loss is likely non-enzymatic oxidation.[1]
    
Protocol B: Thiol-Disulfide Exchange Control

Objective: Distinguish enzymatic turnover from chemical instability. 2-Methylpyridine-3-thiol is prone to auto-oxidation.

  • Prepare substrate in KPi buffer without microsomes.[1]

  • Incubate at 37°C for 60 min.

  • Analyze by HPLC-UV (254 nm).

  • Result: If >10% loss is observed, add 1 mM DTT (Dithiothreitol) or TCEP to the enzymatic assay buffer to maintain the reduced state during incubation.

Quantitative Data Summary

The following parameters are typical for heterocyclic thiols in human liver microsomes. Use these as reference values for assay validation.

ParameterValue RangeNotes
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(app)
10 – 50 µMAffinity for TMT is generally moderate.

1 – 10 nmol/min/mgReaction is slower than P450 oxidations.
pH Optimum 7.5 – 8.5Thiolate anion is the active species.[1]
Inhibitor DCMBDiagnostic for TMT activity.[1][2]
Stability ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

min
In the absence of SAM (chemical stability).

References

  • Identification of METTL7A as Thiol Methyltransferase

    • Title: METTL7A and METTL7B are responsible for S-thiol methyltransferase activity in liver.[1]

    • Source: Maldonato, B. J., et al. (2021).[1][2] bioRxiv.[1]

    • Relevance: Establishes the enzyme identity for heterocyclic thiol methyl
    • [1]

  • Enzymatic S-Methylation of Heterocyclic Thiols

    • Title: Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases.[2][3]

    • Source:ChemCatChem (2024).[1][3]

    • Relevance: Demonstrates the substrate scope of methyltransferases on pyridine-thiol analogs.
    • [1][3]

  • Chemical Reactivity of Pyridine Thiols

    • Title: 2-Mercaptopyridine (Pyridine-2-thiol).[4]

    • Source:Wikipedia / Organic Syntheses.[1]

    • Relevance: Provides chemical baseline for tautomerism and oxidation prone nature of the scaffold.[1]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It focuses on the specific challenges of synthesizing 2-Methylpyridine-3-thiol (CAS: 20996-61-6) .

Executive Summary & Molecule Profile

Target Molecule: 2-Methylpyridine-3-thiol Common Applications: Ligand for coordination chemistry, fragment for kinase inhibitors, flavoring agent precursor. Core Challenge: This molecule combines a nucleophilic thiol with a basic pyridine nitrogen. This "internal base" makes the thiol exceptionally prone to auto-oxidation (disulfide formation) compared to simple thiophenols.

Common Synthetic Routes
  • Newman-Kwart Rearrangement (NKR): 3-Hydroxy-2-methylpyridine

    
     O-thiocarbamate 
    
    
    
    S-thiocarbamate
    
    
    Thiol.
  • Diazotization (Sandmeyer-type): 3-Amino-2-methylpyridine

    
     Diazonium salt 
    
    
    
    Xanthate/Thiol.
  • S_NAr Substitution: 3-Halo-2-methylpyridine + NaSH/Thiourea.

Troubleshooting Module: The Oxidative Dimerization Loop

User Complaint: "My product turned from a clear oil to a yellow solid overnight," or "NMR shows a doubling of signals."

The Root Cause: Base-Catalyzed Auto-Oxidation

Unlike thiophenol, 2-methylpyridine-3-thiol possesses a basic nitrogen atom (


 for the conjugate acid). In solution, this nitrogen can deprotonate the thiol group (

), generating the thiolate anion (

) without external base. The thiolate is the active species that reacts with molecular oxygen to form the disulfide Bis(2-methylpyridin-3-yl)disulfide .
Visualizing the Pathway

The following diagram illustrates the "Death Loop" of auto-oxidation and the intervention points.

OxidationCycle Thiol Target Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Self-Catalysis (Pyridine N) Radical Thiyl Radical (R-S•) Thiolate->Radical O₂ Oxidation Disulfide Impurity: Disulfide (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol Reduction (Zn/HCl or TCEP)

Figure 1: The auto-oxidation cycle driven by the internal pyridine base. The dashed green line represents the recovery protocol.

Corrective Actions
IssueImmediate FixProcess Prevention
Rapid Oxidation in Air Reduction Workup: Dissolve crude in MeOH/HCl. Add Zn dust (2.0 equiv) and stir for 1h. Filter and extract.Sparging: All solvents must be sparged with Argon for 20 mins before use. Store under inert atmosphere.
Disulfide in Final Product Selective Precipitation: The thiol is soluble in dilute NaOH; the disulfide is not. Wash the organic layer with 1M NaOH. The thiol goes into the aqueous phase. Separate, then acidify aqueous phase to pH 5 to recover thiol.Acidic Storage: Store the thiol as its HCl salt. The protonated pyridine cannot catalyze the oxidation.

Troubleshooting Module: Newman-Kwart Rearrangement (NKR) Failures

User Complaint: "The rearrangement step failed. I recovered the starting material or a black tar."

The Mechanism & Failure Modes

The NKR involves the migration of the aryl group from oxygen to sulfur.[1][2][3] For electron-rich rings like 2-methylpyridine, the activation energy is high (


 kcal/mol) because the ring resists nucleophilic attack by the sulfur atom.

Common Side Reactions:

  • Ipso-Substitution Failure: The sulfur fails to attack the C3 position, leading to thermal decomposition of the thiocarbamate.

  • Elimination: At high temperatures (

    
    C), the carbamate moiety can eliminate to form isocyanates and the phenol precursor.
    
Optimization Protocol: Thermal vs. Catalytic
VariableStandard Thermal ProtocolCatalytic Protocol (Recommended)
Temperature 250–300°C100–120°C
Solvent Diphenyl ether (hard to remove)Toluene or Xylene
Catalyst NonePd(dppf)Cl₂ (5 mol%) or Pd(tBu₃P)₂
Yield 40–60% (Tar formation common)80–90% (Cleaner profile)

Critical Insight: If using the thermal route, use a microwave reactor. The rapid heating minimizes the "time-at-temperature," reducing tar formation compared to conventional heating mantles [1].

Troubleshooting Module: Diazotization Risks (Sandmeyer)

User Complaint: "Low yield during the reaction of 3-amino-2-methylpyridine with nitrite."

Side Reaction: The "Gummy" Diazo Intermediate

When diazotizing 3-amino-2-methylpyridine, the diazonium salt is less stable than typical phenyl diazonium salts due to the adjacent methyl group and the pyridine nitrogen.

Key Impurities:

  • 3-Hydroxy-2-methylpyridine: Formed by hydrolysis if water attacks the diazonium salt instead of the sulfur source.

  • Azo Dyes: Coupling of the diazonium salt with unreacted amine (self-coupling).

Protocol Adjustment: The Xanthate Method

To maximize yield and safety, avoid direct reaction with NaSH. Use the Xanthate method.

  • Diazotization: Dissolve amine in 20% HCl. Cool to 0°C. Add

    
     dropwise. Keep T < 5°C. 
    
  • Substitution: Add the diazonium solution slowly to a solution of Potassium Ethyl Xanthate (

    
    ) at 40°C.
    
    • Why? Xanthate is a "soft" nucleophile that captures the diazonium species faster than water (preventing phenol formation).

  • Hydrolysis: The resulting intermediate (S-xanthate) is stable. Hydrolyze it with KOH/EtOH to release the thiol.

FAQ: Purification & Storage

Q: Can I distill 2-Methylpyridine-3-thiol? A: Yes, but with extreme caution. It boils around 90-100°C at reduced pressure. However, heat promotes disulfide formation. Recommendation: Kugelrohr distillation is best. If not available, purify via the "Acid-Base Swing" extraction method (see Module 2).

Q: How do I remove the trace "garlic" smell from my glassware? A: The smell is due to volatile low-molecular-weight sulfur species. Rinse glassware with dilute Bleach (NaOCl) or Hydrogen Peroxide. This oxidizes the thiol residues to sulfonates (odorless and water-soluble). Do not use bleach on the product itself!

Q: The product has a red tint. What is it? A: A red/pink color often indicates trace transition metal complexes (Iron or Copper) coordinated to the thiol. Treat the solution with EDTA or activated charcoal to remove metal ions.

References

  • Moseley, J. D., & Lenden, P. (2007).[2] Microwave-enhanced Newman–Kwart rearrangement. Tetrahedron, 63(19), 4120-4125.

  • Harvey, J. N., et al. (2009).[4] The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.[5] Angewandte Chemie International Edition, 48(41), 7612-7615.

  • Dunn, A. D., & Norrie, R. (1989). Synthesis of some 2-methylpyridine derivatives. Journal of Heterocyclic Chemistry. (General reference for pyridine reactivity).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70719, 2-Methylpyridin-3-ol.

Sources

Technical Support Center: Managing the Odor of 2-Methylpyridine-3-thiol in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals encountering the potent and pervasive odor of 2-Methylpyridine-3-thiol in a laboratory setting. This document is structured to offer practical, in-depth solutions based on established safety protocols and field-proven insights for handling volatile sulfur compounds.

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methylpyridine-3-thiol was publicly available at the time of this writing. The following recommendations are based on the known properties of structurally similar compounds, such as 2-Methylpyridine and other potent thiols, and general best practices for handling malodorous sulfur compounds. A thorough risk assessment should be conducted before working with this chemical.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylpyridine-3-thiol, and why does it have such a strong odor?

A1: 2-Methylpyridine-3-thiol is a heterocyclic aromatic compound containing a thiol (-SH) group. The presence of the sulfur atom in the thiol group is responsible for its characteristic and often unpleasant odor. Thiols, also known as mercaptans, are notorious for their low odor detection thresholds, meaning even minuscule amounts in the air can be detected by the human nose. The odor of 2-Methylpyridine itself is described as strong and unpleasant, and the addition of the thiol group is expected to significantly intensify this characteristic.[1]

Q2: What are the primary hazards associated with 2-Methylpyridine-3-thiol beyond its odor?

A2: While the odor is the most immediate and noticeable property, related compounds suggest that 2-Methylpyridine-3-thiol may pose other health risks. Based on data for 2-Methylpyridine, it is classified as a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin. It may also cause severe skin burns and eye damage, as well as respiratory irritation. Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q3: Can I become desensitized to the smell of 2-Methylpyridine-3-thiol?

A3: Olfactory fatigue, or odor desensitization, can occur with prolonged exposure to a strong smell. This is a significant safety concern because it can lead to a false sense of security, where a researcher may not be aware of a high concentration of the chemical in the air. It is crucial not to rely on your sense of smell to determine the concentration of 2-Methylpyridine-3-thiol in the laboratory.

Troubleshooting Guide: Odor Mitigation and Control

This section provides a systematic approach to identifying and resolving common issues related to the odor of 2-Methylpyridine-3-thiol during experimental work.

Issue 1: Pervasive "rotten egg" or "garlic-like" smell in the lab, even when the container is closed.

Root Cause Analysis:

  • Inadequate Storage: The primary container may not be properly sealed, or the container material may be permeable to the thiol.

  • Contaminated Surfaces: Trace amounts of the compound may have contaminated benchtops, fume hood surfaces, or equipment.

  • Improper Waste Disposal: Waste containers may not be properly sealed or may be releasing vapors into the lab.

Solutions:

Solution Detailed Protocol Scientific Rationale
Enhanced Storage 1. Ensure the primary container cap is tightly secured. 2. For added protection, wrap the cap and neck of the bottle with Parafilm®. 3. Place the primary container inside a labeled, airtight secondary container. 4. Store the secondary container in a dedicated, ventilated cabinet.The use of a secondary container provides an additional barrier to vapor release. Ventilated storage helps to safely remove any fugitive emissions.
Surface Decontamination 1. Prepare a fresh 10-20% solution of household bleach (sodium hypochlorite) in water. 2. Wearing appropriate PPE, wipe down all potentially contaminated surfaces, including the exterior of the chemical container, fume hood sash and surfaces, and any equipment used. 3. Allow the bleach solution to remain in contact with the surface for at least 15-30 minutes before wiping with a damp cloth.Bleach is a strong oxidizing agent that chemically neutralizes thiols by converting them into less odorous and less volatile compounds, such as sulfonic acids.
Proactive Waste Management 1. Segregate all waste contaminated with 2-Methylpyridine-3-thiol into a dedicated, labeled hazardous waste container. 2. Before sealing the container, add a layer of an adsorbent material like activated carbon or a commercial thiol-neutralizing agent. 3. Ensure the waste container is tightly sealed and stored in a ventilated area away from the main laboratory workspace.Adsorbent materials trap thiol vapors, preventing their release. Proper sealing and ventilated storage are critical to contain the odor.
Issue 2: Strong odor emanating from the fume hood during an experiment.

Root Cause Analysis:

  • Insufficient Fume Hood Airflow: The fume hood may not be functioning optimally, leading to inadequate capture of vapors.

  • Improper Fume Hood Technique: Working too close to the front of the hood or rapid movements can disrupt the airflow and cause vapors to escape.

  • High Vapor Pressure of the Compound: The experimental conditions (e.g., heating) may be increasing the volatility of the 2-Methylpyridine-3-thiol.

Solutions:

Workflow for Minimizing Fume Hood Odor Escape

cluster_pre_experiment Pre-Experiment Checks cluster_experiment During Experiment cluster_post_experiment Post-Experiment Procedures check_flow Verify Fume Hood Airflow (Check monitor, perform tissue test) gather_materials Gather All Necessary Materials (Reagents, quench solution, waste container) check_flow->gather_materials work_deep Work at Least 6 Inches Inside the Fume Hood slow_movements Use Slow and Deliberate Movements work_deep->slow_movements sash_position Keep Sash at the Lowest Practical Working Height slow_movements->sash_position quench_reaction Quench Reaction with Oxidizing Agent (e.g., Bleach) decontaminate_glassware Immediately Place Glassware in a Bleach Bath quench_reaction->decontaminate_glassware dispose_waste Properly Seal and Dispose of All Contaminated Waste decontaminate_glassware->dispose_waste

Caption: A workflow diagram illustrating the key steps to minimize odor escape from a fume hood.

Detailed Protocols:

  • Fume Hood Best Practices:

    • Verify Airflow: Before starting any work, check the fume hood's airflow monitor to ensure it is within the acceptable range. A simple tissue test (holding a lightweight piece of tissue at the opening) can provide a quick visual confirmation of inward airflow.

    • Work Deep Inside: Conduct all manipulations at least 6 inches inside the fume hood sash.

    • Minimize Sash Movement: Keep the sash as low as possible while still allowing for comfortable work. Avoid rapid opening and closing of the sash.

    • Use a Blast Shield: A blast shield can help to create a more stable airflow pattern at the front of the hood.

  • Vapor Trapping:

    • Bleach Scrubber: For reactions that generate significant vapors or are run under a positive pressure of inert gas, vent the exhaust through a bleach scrubber. This consists of a gas washing bottle containing a 10-20% bleach solution.

    • Activated Carbon: Placing a beaker or dish of activated carbon at the back of the fume hood can help to adsorb fugitive emissions.

Issue 3: Lingering odor on glassware and equipment after cleaning.

Root Cause Analysis:

  • Incomplete Removal of Thiol Residues: Standard washing procedures with soap and water are often insufficient to remove potent thiols.

  • Cross-Contamination: Using the same cleaning brushes or drying racks for both thiol-contaminated and general lab glassware can spread the odor.

Solutions:

Glassware Decontamination Protocol

start End of Experiment bleach_bath Immediate Submersion in Designated Bleach Bath (10-20% Bleach Solution) start->bleach_bath soak Soak for at least 12-24 hours bleach_bath->soak rinse_water Thorough Rinse with Deionized Water soak->rinse_water standard_wash Standard Glassware Washing (Detergent, brushes, etc.) rinse_water->standard_wash final_rinse Final Rinse with Deionized Water standard_wash->final_rinse dry Dry in a Designated Area or Oven final_rinse->dry end Clean and Odor-Free Glassware dry->end

Caption: Step-by-step protocol for the effective decontamination of glassware contaminated with thiols.

Detailed Instructions:

  • Segregated Cleaning: Designate a specific set of cleaning brushes and a separate washing basin for thiol-contaminated glassware to prevent cross-contamination.

  • The Bleach Soak is Crucial: Immediately after use, rinse the glassware with a small amount of an appropriate organic solvent (e.g., ethanol or acetone) to remove the bulk of the organic residue. This rinse solvent should be disposed of as hazardous waste. Then, fully immerse the glassware in a labeled container with a 10-20% bleach solution.

  • Sufficient Soaking Time: Allow the glassware to soak for a minimum of 12-24 hours. This extended contact time is necessary for the complete oxidation of the thiol.

  • Thorough Rinsing: After soaking, rinse the glassware thoroughly with tap water, followed by deionized water, before proceeding with your standard washing protocol.

Personal Protective Equipment (PPE)

Given the potential hazards of 2-Methylpyridine-3-thiol, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended. If a glove is contaminated, remove it immediately using the proper technique and wash your hands.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood. If there is a risk of exposure above the occupational exposure limit or in the case of a spill, a full-face respirator with an organic vapor/acid gas cartridge is necessary.

Spill and Emergency Procedures

In Case of a Small Spill (inside a fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material like vermiculite or a commercial spill pillow.

  • Neutralize the spill by slowly adding a 10-20% bleach solution. Be aware that the reaction may be exothermic.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate the area with a bleach solution.

In Case of a Large Spill or a Spill Outside of a Fume Hood:

  • Evacuate the laboratory immediately.

  • Alert your institution's emergency response team.

  • Do not attempt to clean up a large spill yourself.

References

  • PubChem. 2-Methylpyridine. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

Sources

Technical Support Center: Optimizing Separation of 2-Methylpyridine-3-thiol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Ticket ID: PYR-THIOL-OPT-001 Subject: Comprehensive Guide for Separation, Stability, and Troubleshooting of Mercaptopyridine Isomers

Executive Summary: The "Hidden" Chemistry

Welcome to the technical support center. You are likely here because standard C18 protocols are failing you. Separating 2-methylpyridine-3-thiol from its positional isomers (e.g., 2-methylpyridine-4-thiol) or its oxidation products (disulfides) is not merely a test of hydrophobicity; it is a battle against tautomerism and metal chelation .

The Core Challenge: The position of the thiol group relative to the nitrogen atom dictates the molecule's behavior.

  • 3-Thiol Isomers: Exist predominantly as thiols (-SH) because the double bond cannot migrate to the nitrogen without disrupting aromaticity.

  • 2- and 4-Thiol Isomers: Exist predominantly as thiones (C=S, N-H) in neutral solution.

This guide moves beyond generic HPLC advice to address these specific structural anomalies.

Method Development: The Decision Matrix

Do not start with a random gradient. Use this logic gate to select your stationary phase and mobile phase conditions.

MethodDev Start START: Isomer Separation Goal CheckStruct Analyze Isomer Set Start->CheckStruct Isomers Are you separating Positional Isomers? CheckStruct->Isomers Phenyl Select Phenyl-Hexyl or Biphenyl (Exploit π-π interactions) Isomers->Phenyl Yes (e.g., 3-thiol vs 4-thiol) C18 Select C18 (High Carbon Load) (Only if hydrophobicity differs greatly) Isomers->C18 No (Just impurities) PH_Check pH Strategy Selection Phenyl->PH_Check C18->PH_Check Acidic Acidic (pH 2-3) Formic Acid/Ammonium Formate *Protonates Pyridine (BH+)* PH_Check->Acidic Standard Start Basic Basic (pH 8-9) Ammonium Bicarbonate *Requires Hybrid Silica (e.g., XBridge)* PH_Check->Basic If tailing persists Chelation CRITICAL STEP: Add EDTA (0.1 mM) or Use Bio-Inert System Acidic->Chelation Basic->Chelation

Figure 1: Decision matrix for column and mobile phase selection based on isomer chemistry.

Critical Parameters & Protocols
A. Column Selection Strategy

Standard alkyl phases (C8/C18) often fail to resolve positional isomers of pyridine thiols because the hydrophobic surface area is nearly identical.

Column ChemistryMechanism of ActionRecommendation LevelWhy?
Phenyl-Hexyl / Biphenyl

Interactions
High The electron density of the pyridine ring changes based on the methyl/thiol position. Phenyl phases "feel" this difference better than C18.
Mixed-Mode (RP/Anion) Hydrophobic + Ion ExchangeMedium Good for retaining polar thione tautomers that elute in the void volume on C18.
Standard C18 HydrophobicityLow Only effective if using ion-pairing agents (e.g., Hexanesulfonic acid) to mask the basic nitrogen.
B. The "Sacrificial" Additive Protocol (Anti-Tailing)

Pyridine nitrogens interact with residual silanols on silica, causing severe tailing. Thiols interact with stainless steel frits.

The Protocol:

  • System Passivation: Flush the LC system with 10% Phosphoric Acid (overnight) prior to analysis to strip iron ions from the flow path.

  • Mobile Phase Additive: Add 0.1 mM EDTA or 10 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. This chelates metals in the column frit that would otherwise bind the thiol.

  • Ion Pairing (Optional): If tailing persists at low pH, add 5-10 mM Sodium Hexanesulfonate. Note: This makes the method incompatible with Mass Spectrometry (LC-MS).

Troubleshooting Guide (FAQ Format)
Q1: "I see a ghost peak that doubles in size every hour. What is it?"

Diagnosis: You are seeing the Disulfide Dimer . Thiols oxidize rapidly in solution to form disulfides (R-S-S-R). This is accelerated by high pH and trace metals.

Corrective Action:

  • Sample Prep: Prepare samples in 0.1% Formic Acid (low pH slows oxidation).

  • Reducing Agent: Add TCEP (Tris(2-carboxyethyl)phosphine) at 1-5 mM to the sample vial. unlike DTT, TCEP is stable at acidic pH and does not absorb strongly in the UV range.

  • Temperature: Set autosampler to 4°C immediately.

Q2: "My 2-methylpyridine-3-thiol peak is split or has a 'shoulder'."

Diagnosis: This is likely Rotameric or Tautomeric Separation , not physical degradation. Alternatively, if using a basic mobile phase, you may be partially ionizing the thiol (pKa ~8-9), leading to two species eluting at different rates.

Corrective Action:

  • Temperature: Increase column temperature to 40-50°C . This speeds up the interconversion between tautomers/rotamers, coalescing the split peak into a single sharp peak.

  • Buffer Strength: Increase buffer concentration (e.g., from 10 mM to 25 mM) to lock the ionization state.

Q3: "The retention time shifts day-to-day."

Diagnosis: Dewetting or Ion-Pairing Equilibrium . If you are using a highly aqueous phase (>95% water) to retain polar thiones, the C18 chains may collapse (dewet).

Corrective Action:

  • Use a "AQ" type column (compatible with 100% water).

  • Ensure the column is equilibrated for at least 20 column volumes if using ion-pairing agents.

The Tautomerism Trap: A Visual Explanation

Understanding the thione-thiol equilibrium is vital for explaining why isomers elute differently.

Tautomer cluster_0 3-Isomer (Fixed Thiol) cluster_1 2-Isomer (Thione Dominant) Thiol3 Pyridine-3-SH (Aromatic) *Less Polar* Thiol3->Thiol3 No Thione Form (Stable) Thiol2 Pyridine-2-SH (Thiol Form) Thione2 Pyridine-2=S (Thione Form) *More Polar* Thiol2->Thione2 Major Equilibrium (Neutral pH)

Figure 2: The 2-isomer exists in equilibrium with its polar thione form, often causing it to elute earlier than the 3-isomer in Reversed-Phase LC.

References & Further Reading
  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses Phenyl-Hexyl utility for positional isomers).

  • SIELC Technologies. (n.d.). Separation of 2-Methylpyridine on Newcrom R1 HPLC column. (Provides baseline conditions for methylpyridines).

  • PubChem. (2025).[1][2] 2-Methylpyridine-3-thiol Compound Summary. (Chemical and physical properties).[1][2][3][4][5][6][7][8][9][10][11]

  • Chromatography Forum. (2005).[11] Separation of Tautomer Compounds. (Expert discussion on pH control for tautomers).

  • MDPI. (2025). Chromatographic Separations: Thiol Stabilization. (Methodologies for preventing thiol oxidation).

For further assistance, please reply with your current chromatogram and mobile phase pH values.

Sources

Validation & Comparative

A Comparative Guide to Pyridine Thiols: Spotlight on 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatile Role of Pyridine Thiols in Modern Chemistry

Pyridine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules.[1][2] When functionalized with a thiol (-SH) group, the resulting pyridine thiols, or mercaptopyridines, exhibit a rich and complex chemistry that makes them invaluable building blocks in medicinal chemistry, materials science, and organic synthesis.[3][4][5] These compounds are not merely aromatic thiols; their character is profoundly influenced by the interplay between the sulfur substituent and the nitrogen heteroatom within the ring.

This guide provides a comparative analysis of key pyridine thiol isomers, with a special focus on 2-Methylpyridine-3-thiol. We will delve into their structural nuances, comparative reactivity, and the practical implications for researchers in drug development and materials science. The discussion is grounded in experimental data and established chemical principles to provide a robust and reliable resource.

The Critical Question of Form: Thiol-Thione Tautomerism

A defining characteristic of pyridine thiols is their existence in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.[6] This equilibrium is not static; it is dynamically influenced by the substituent's position on the pyridine ring, solvent polarity, concentration, and temperature.[6][7][8] Understanding this tautomerism is paramount, as it dictates the molecule's electronic properties, nucleophilicity, and coordination behavior.

Tautomerism cluster_2MP 2-Mercaptopyridine cluster_3MP 3-Mercaptopyridine cluster_4MP 4-Mercaptopyridine Thiol_2 Pyridine-2-thiol (Thiol Form) Thione_2 Pyridine-2(1H)-thione (Thione Form) Thiol_2->Thione_2 Equilibrium (Favored in solution) Thiol_3 Pyridine-3-thiol (Thiol Form Dominant) Thiol_4 Pyridine-4-thiol (Thiol Form) Thione_4 Pyridine-4(1H)-thione (Thione Form) Thiol_4->Thione_4 Equilibrium (Favored in solution)

Caption: Tautomeric equilibrium in pyridine thiol isomers.

For 2- and 4-mercaptopyridine, the equilibrium significantly favors the thione tautomer in solution.[6][8][9] This preference is attributed to the stabilization gained from the thioamide resonance, which is not possible for the 3-mercapto isomer. Consequently, 3-mercaptopyridine and its derivatives, like 2-Methylpyridine-3-thiol , exist predominantly in the true aromatic thiol form.[10] This structural difference is the primary driver of the distinct chemical behaviors observed across these isomers. Computational studies confirm that while the thiol form of 2-mercaptopyridine is more stable in the gas phase, the large dipole moment of the thione form leads to its stabilization in solvents.[11][12]

Comparative Physicochemical Properties

The position of the thiol group and the presence of other substituents, such as the methyl group in 2-Methylpyridine-3-thiol, directly impact the physical properties of these compounds.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Predominant Form (in Solution)
2-Mercaptopyridine Pyridine-2-thiolC₅H₅NS111.17[13]127-130[14]Thione[6]
3-Mercaptopyridine Pyridine-3-thiolC₅H₅NS111.17[10]81-83Thiol
4-Mercaptopyridine Pyridine-4-thiolC₅H₅NS111.17[15]182-189[16]Thione[17]
2-Methylpyridine-3-thiol 2-Methylpyridine-3-thiolC₆H₇NS125.19N/AThiol

Synthesis Strategies: A Comparative Overview

The synthesis of pyridine thiols often starts from correspondingly substituted halopyridines. Modern methods have been developed to provide high yields and purity suitable for pharmaceutical applications.

Synthesis_Workflow Start Substituted 3-Iodopyridine Step1 Reaction with Thiobenzoic Acid Start->Step1 Intermediate S-(pyridin-3-yl) benzothioate Step1->Intermediate Step2 Hydrolysis (e.g., K₂CO₃ in Methanol) Intermediate->Step2 Product Substituted Pyridine-3-thiol Step2->Product

Caption: General workflow for the synthesis of pyridine-3-thiols.

  • 2-Mercaptopyridine: Typically synthesized by reacting 2-chloropyridine with a sulfur source like sodium hydrosulfide, followed by acidification.[18]

  • 3-Mercaptopyridine & 2-Methylpyridine-3-thiol: A highly efficient and practical method involves a two-step procedure starting from substituted 3-iodopyridines.[1] The iodine is first displaced by thiobenzoic acid, followed by hydrolysis of the resulting thiobenzoate to yield the desired thiol. This method is advantageous as it provides high yields and is scalable.[1][3]

  • 4-Mercaptopyridine: Can be prepared via similar nucleophilic substitution routes from 4-halopyridines.

Reactivity and Application-Oriented Comparison

The structural differences, particularly the dominant tautomeric form, translate directly into distinct reactivity profiles and applications.

Nucleophilicity and Acidity

The nucleophilicity of the sulfur atom is a key parameter for many of its applications. For isomers that exist as true thiols (3-mercapto derivatives), the deprotonated thiolate is a potent nucleophile.[19] The acidity (pKa) of the S-H bond is influenced by the electron-withdrawing effect of the pyridine nitrogen. The methyl group in 2-Methylpyridine-3-thiol , being an electron-donating group, is expected to slightly increase the pKa (decrease acidity) and enhance the electron density on the sulfur, potentially modulating its nucleophilicity compared to the unsubstituted 3-mercaptopyridine.

In contrast, for 2- and 4-mercaptopyridine, the reactivity is that of a thione. While they can be deprotonated, their nucleophilic character is different and often involves the nitrogen atom as well.

Coordination Chemistry and Ligand Behavior

Pyridine thiols are exceptional ligands in coordination chemistry, capable of binding to metal centers through either the sulfur or nitrogen atom, or both, acting as a bidentate ligand.[20][21][22]

  • 2-Mercaptopyridine is widely used, often binding as a bidentate N,S-chelate after deprotonation.[22][23][24] This forms stable five-membered rings with metal ions.

  • 3-Mercaptopyridine and 2-Methylpyridine-3-thiol act primarily as S-donors, forming complexes where the nitrogen can either remain non-coordinated or bridge to another metal center. The steric bulk of the methyl group in 2-Methylpyridine-3-thiol can influence the geometry of the resulting metal complexes.

  • 4-Mercaptopyridine can act as a bridging ligand, using its sulfur and nitrogen atoms to link different metal centers, which is useful in the construction of coordination polymers.[25]

Ligand_Coordination cluster_2MPL 2-Mercaptopyridine Ligand cluster_3MPL 3-Mercaptopyridine Ligand cluster_4MPL 4-Mercaptopyridine Ligand M Metal Center (M) L2 Bidentate (N,S) Chelation M->L2 forms stable 5-membered ring L3 Monodentate (S) Coordination M->L3 L4 Bridging (S, N) Coordination M->L4 M2 Metal Center (M') L4->M2

Caption: Common coordination modes of pyridine thiol isomers.

Antioxidant Activity and Role in Drug Development

Pyridine-containing heterocycles are ubiquitous in FDA-approved drugs, particularly in anticancer and central nervous system therapies.[3][26] The thiol group can impart significant biological activity, including antioxidant properties.[27][28] The ability of the thiol to scavenge free radicals is a key mechanism. Compounds like 2-Methylpyridine-3-thiol , which exist in the thiol form, are expected to be effective radical scavengers. The antioxidant potential of various pyridine derivatives has been a subject of significant research.[29][30] The pyridine thiol scaffold is a crucial pharmacophore for developing novel therapeutic agents, including inhibitors of enzymes like human ubiquitin-specific proteases (USP7/47) for cancer therapy.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methylpyridine-3-thiol

This protocol is adapted from the general procedure for synthesizing substituted pyridine-3-thiols.[1]

Objective: To synthesize 2-Methylpyridine-3-thiol from 3-Iodo-2-methylpyridine.

Materials:

  • 3-Iodo-2-methylpyridine

  • Thiobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of S-(2-methylpyridin-3-yl) benzothioate

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-Iodo-2-methylpyridine (1.0 eq), CuI (0.1 eq), and anhydrous DMF.

  • Stir the mixture and add thiobenzoic acid (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the thiobenzoate intermediate.

Step B: Hydrolysis to 2-Methylpyridine-3-thiol

  • Dissolve the S-(2-methylpyridin-3-yl) benzothioate from Step A in methanol.

  • Add dry potassium carbonate (K₂CO₃, 1.4 eq) to the solution.

  • Stir the mixture at room temperature, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with DCM to remove non-polar impurities.

  • Carefully acidify the aqueous layer to pH ~5 with 1M HCl.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo to yield the final product, 2-Methylpyridine-3-thiol.

Protocol 2: Spectrophotometric Analysis of Oxidation to Disulfide

Objective: To compare the rate of air oxidation of 3-Mercaptopyridine and 2-Mercaptopyridine.

Rationale: The thiol form is readily oxidized to a disulfide, while the thione form is more stable to air oxidation.[7] This experiment highlights the difference in reactivity.

Materials:

  • 2-Mercaptopyridine

  • 3-Mercaptopyridine

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare dilute solutions (e.g., 5 x 10⁻⁵ M) of both 2-Mercaptopyridine and 3-Mercaptopyridine in ethanol.

  • Immediately after preparation, record the initial UV-Vis absorption spectrum of each solution from 200-400 nm.

  • Store the solutions in loosely capped vials, open to the air, at room temperature.

  • Record the UV-Vis spectra of each solution at regular time intervals (e.g., every 30 minutes for several hours).

  • Analysis: For the 3-Mercaptopyridine solution, observe the decrease in the thiol absorbance peak and the potential appearance of a new peak corresponding to the disulfide. For 2-Mercaptopyridine, which exists as the thione, significantly smaller changes in the spectrum are expected over the same period, demonstrating its greater stability towards air oxidation.[8]

Conclusion

The chemistry of pyridine thiols is a rich field where subtle changes in isomeric structure lead to profound differences in physical properties and chemical reactivity. While 2- and 4-mercaptopyridine are dominated by their thione tautomers, 2-Methylpyridine-3-thiol , like its parent 3-mercaptopyridine, exists as a true aromatic thiol. This fundamental distinction makes it a more potent S-nucleophile and a readily available antioxidant. The presence of the 2-methyl group further refines its electronic and steric profile, offering chemists a valuable tool for designing novel pharmaceuticals, specialized ligands for catalysis, and advanced materials. Understanding these comparative nuances is essential for any researcher aiming to harness the full potential of this versatile class of heterocyclic compounds.

References

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Zabolotna, Y., et al. (2021). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Mercaptopyridine. Retrieved from [Link]

  • Martínez-Merino, V., & Gil, M. J. (2001). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 2291-2297. Retrieved from [Link]

  • Stoyanov, S., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(10), 1759-1765. Retrieved from [Link]

  • Stoyanov, S., et al. (1995). Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Mercaptopyridine. Retrieved from [Link]

  • Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43-48. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Mercaptopyridine. Retrieved from [Link]

  • Martínez-Merino, V., & Gil, M. J. (2001). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Sciencemadness.org. (2016). Tautomers of substituted Pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubMed. (2013). A pyridine-thiol ligand with multiple bonding sites for heavy metal precipitation. PubMed. Retrieved from [Link]

  • ResearchGate. (2006). Coordination modes of pyridine thiol-thione with different M metal cations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • ResearchGate. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). Pyridine, 3-mercaptomethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. PubMed Central. Retrieved from [Link]

  • Islam, S., & Rock, N. (2025). Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. American Journal of Analytical Chemistry, 16, 174-184. Retrieved from [Link]

  • Kennedy, B. P., & Lever, A. B. P. (1972). Complexes of pyridine-2-thiol with some transition metals. Journal of the Chemical Society, Dalton Transactions, (18), 1957-1960. Retrieved from [Link]

  • Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug Design and Discovery. Retrieved from [Link]

  • ACS Publications. (2024). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilicity of ROH, RSH, and RNH₂. Retrieved from [Link]

  • ResearchGate. (2018). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. ResearchGate. Retrieved from [Link]

  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Formulation and Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). Antioxidant activity of thiopyridines 1-10. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-mercaptopyridine (C5H5NS). Retrieved from [Link]

  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Retrieved from [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and the foundation of a safe and effective final active pharmaceutical ingredient (API). 2-Methylpyridine-3-thiol, a key building block in medicinal chemistry, is no exception. Its thiol and pyridine moieties offer versatile handles for molecular elaboration, but also present unique challenges in synthesis and purification. The presence of unreacted starting materials, regioisomers, or oxidative byproducts can have profound, often unforeseen, consequences on downstream reactions and biological assays.

This guide provides an in-depth comparison of analytical methodologies for the robust assessment of 2-Methylpyridine-3-thiol purity. We move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. Our approach is grounded in fundamental principles and supported by authoritative references to empower you to select and implement the most appropriate techniques for your specific needs.

The Synthetic Landscape: Understanding Potential Impurities

To effectively analyze purity, one must first anticipate the likely impurities. A common route to substituted pyridine-3-thiols involves the nucleophilic substitution of a halo-pyridine precursor or a related multi-step synthesis.[1][2] A plausible synthesis for 2-Methylpyridine-3-thiol could start from 2-methyl-3-nitropyridine, which is then reduced to the amine and subsequently converted to the thiol. Another approach involves the reaction of a 3-halopyridine with a thiolating agent.[2]

Given these pathways, the primary impurities of concern are:

  • Starting Materials: Unreacted 2-methyl-3-halopyridine or 2-methyl-3-aminopyridine.

  • Regioisomers: If the synthesis is not perfectly regioselective, other isomers could be present.

  • Oxidation Products: Thiols are notoriously susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(2-methylpyridin-3-yl) disulfide.[2] This is often the most common and challenging impurity to remove.

  • Solvent and Reagent Residues: Residual solvents or byproducts from the synthetic steps.

A robust analytical strategy must be capable of separating and quantifying these structurally similar compounds.

cluster_synthesis Synthetic Pathway & Impurity Formation cluster_impurities Potential Impurities Start 2-Methyl-3-Nitropyridine Intermediate Nucleophilic Aromatic Substitution (SNAr) with Thiolate Start->Intermediate Product 2-Methylpyridine-3-thiol (Target Molecule) Intermediate->Product Impurity1 Unreacted Starting Material (e.g., 2-Methyl-3-Nitropyridine) Intermediate->Impurity1 Incomplete Reaction Impurity3 Side-Reaction Products Intermediate->Impurity3 Side Reactions Impurity2 Oxidative Impurity (Disulfide) Product->Impurity2 Air Oxidation

Caption: Synthetic pathway and common sources of impurities.

Comparative Analysis of Purity Assessment Techniques

The choice of an analytical technique is a balance of sensitivity, specificity, speed, and the information required. For 2-Methylpyridine-3-thiol, a multi-pronged approach is often necessary for comprehensive characterization.

G cluster_0 Purity Assessment Workflow start Synthesized 2-Methylpyridine-3-thiol qual_check Qualitative Check (TLC / 1H NMR) start->qual_check quant_analysis Primary Quantitative Analysis (HPLC or GC) qual_check->quant_analysis Proceed if promising identity_confirm Impurity ID & Structural Confirmation (LC-MS, GC-MS) quant_analysis->identity_confirm If unknown peaks are observed absolute_quant Absolute Purity (Primary Standard) (qNMR / DSC) quant_analysis->absolute_quant For reference standard qualification final_report Certificate of Analysis quant_analysis->final_report For routine QC identity_confirm->final_report absolute_quant->final_report

Caption: Decision workflow for purity analysis of 2-Methylpyridine-3-thiol.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is the cornerstone for purity analysis of moderately polar, non-volatile compounds like substituted pyridines.[3] Its high resolving power makes it ideal for separating the target compound from closely related impurities.

  • Principle: The sample is partitioned between a liquid mobile phase and a solid stationary phase. Separation occurs based on differences in polarity.

  • Why it's a good choice: It provides excellent resolution for separating the polar thiol from the less polar disulfide and other potential byproducts. UV detection is highly effective due to the pyridine ring's chromophore.

  • Causality in Method Development:

    • Column Choice: A C18 column is the standard choice for reversed-phase chromatography, offering a good balance of hydrophobicity for retaining the analyte and its impurities.

    • Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (acetonitrile or methanol) is used. The buffer is critical to maintain a consistent ionization state for the basic pyridine and acidic thiol, ensuring reproducible retention times.

    • Gradient Elution: A gradient (where the organic modifier concentration is increased over time) is superior to an isocratic method. It allows for the elution of early, more polar impurities with good peak shape, while also ensuring that late-eluting, less polar impurities (like the disulfide) are eluted in a reasonable time.[3]

Experimental Protocol: HPLC Purity of 2-Methylpyridine-3-thiol

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability (Self-Validation): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) of the main peak area should be ≤ 2.0%, and the tailing factor should be between 0.8 and 1.5.[3] This ensures the system is performing correctly.

  • Analysis: Inject the sample solution. Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While thiols can sometimes be challenging due to their reactivity, GC can be an excellent alternative to HPLC, especially for identifying residual solvents.

  • Principle: The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Why it might be a good choice: It offers exceptional resolution and is highly sensitive, particularly with a Flame Ionization Detector (FID). It is the definitive method for detecting and quantifying volatile impurities like residual synthesis solvents.

  • Causality in Method Development:

    • Thermal Stability: The primary consideration is whether 2-Methylpyridine-3-thiol is thermally stable. Degradation in the hot injector port would render the analysis invalid. A preliminary thermogravimetric analysis (TGA) can confirm this.

    • Column Choice: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is a logical starting point. This provides a good balance for separating the polar analyte from non-polar and other polar impurities.

    • Detector: FID is a universal detector for organic compounds and provides excellent quantitation based on carbon content. For identifying unknown peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.[4]

Experimental Protocol: GC Purity of 2-Methylpyridine-3-thiol

  • Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Injection: 1 µL, with a 50:1 split ratio.

  • Sample Preparation: Prepare a solution of ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

  • System Suitability (Self-Validation): Perform replicate injections of a standard. The RSD of the retention time should be ≤ 0.5% and the peak area RSD should be ≤ 2.0%.

  • Analysis: Calculate purity via area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of analysis, meaning it can determine the purity of a substance without needing a reference standard of the same compound.[5] It relies on a certified internal standard.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique signal from the analyte to the integral of a signal from a known amount of a certified internal standard, the exact concentration and thus purity can be calculated.

  • Why it's a powerful choice: It is a non-destructive, universal technique that provides an absolute measure of purity (mass fraction). It is invaluable for qualifying in-house material to be used as a secondary reference standard.

  • Causality in Method Development:

    • Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must have a simple spectrum with at least one signal that is well-resolved from all analyte and impurity signals. It must also be stable, non-volatile, and accurately weighed.

    • Solvent Choice: A deuterated solvent (e.g., DMSO-d6 or CDCl3) that dissolves both the analyte and the internal standard is required.

    • Acquisition Parameters: To ensure accurate integration, a long relaxation delay (typically 5-7 times the longest T1 relaxation time of the nuclei of interest) must be used. This is a critical, non-negotiable parameter for quantitative accuracy.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline solids.

  • Principle: The presence of impurities lowers and broadens the melting point of a pure substance (melting point depression). DSC measures the heat flow required to melt the sample, and the shape of the resulting melting endotherm can be used to calculate purity based on the van't Hoff equation.

  • Why it can be useful: It provides a measure of total mole percent of impurities without requiring separation. It is an excellent orthogonal technique to chromatography, meaning it determines purity based on a completely different physical principle.

  • Limitations: The method is only suitable for crystalline, thermally stable compounds with a purity of >98.5%. It assumes that the impurities are soluble in the molten analyte and insoluble in the solid phase.

Data Summary and Comparison

The following tables summarize the key characteristics of each technique and present hypothetical data for a synthesized batch of 2-Methylpyridine-3-thiol.

Table 1: Comparison of Analytical Techniques

TechniquePrincipleProsConsBest For
HPLC-UV Liquid-solid partitioningHigh resolution, robust, widely applicable, good for non-volatile compounds.[3]Requires solvent, can be time-consuming.Routine QC, stability testing, quantification of known impurities.
GC-FID Gas-solid partitioningExcellent resolution for volatiles, high sensitivity, fast analysis.Requires analyte to be thermally stable and volatile.Residual solvent analysis, purity of volatile intermediates.
qNMR Nuclear spin resonanceAbsolute quantitation without a specific reference standard, non-destructive, provides structural info.[5]Lower sensitivity than chromatography, requires specialized equipment and expertise.Reference standard qualification, purity of compounds lacking standards.
LC-MS HPLC with mass detectionIdentifies unknown impurities by providing molecular weight information.[4]More complex, quantitation can be challenging without standards.Impurity identification and structural elucidation.
DSC Heat flow measurementFast, requires no solvent, provides total molar impurity content (orthogonal data).Only for >98.5% pure crystalline solids, provides no info on impurity identity.Orthogonal check on high-purity crystalline materials.

Table 2: Hypothetical Purity Analysis of Batch #MP3T-001

MethodResult (% Purity)Key Impurity DetectedComments
HPLC (Area %) 99.2%bis(2-methylpyridin-3-yl) disulfide (0.6%)Main impurity is the disulfide, indicating some oxidation occurred.
GC (Area %) 99.1%Unidentified peak at RRT 1.15 (0.3%)Confirms HPLC result but shows a different minor impurity profile.
qNMR (Mass %) 98.9%N/AProvides the most accurate mass fraction, slightly lower than area % methods.
LC-MS N/AImpurity at 0.6% confirmed as disulfide (M+H)+. Peak at RRT 1.15 (GC) not observed.Confirms the identity of the major impurity.

Conclusion

Assessing the purity of synthesized 2-Methylpyridine-3-thiol requires a thoughtful, multi-faceted approach. While HPLC stands out as the primary workhorse for routine quality control due to its high resolution and robustness, it should not be used in isolation. A comprehensive purity profile is best achieved by employing orthogonal techniques. GC-MS is invaluable for identifying volatile impurities and confirming thermal stability, while qNMR offers a powerful, non-destructive method for absolute purity assignment, crucial for qualifying reference standards. Finally, DSC can serve as a rapid, alternative check for high-purity crystalline batches. By understanding the principles and causality behind each method, researchers can design a self-validating analytical strategy that ensures the quality and integrity of their materials, leading to more reliable and reproducible science.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available from: [Link]

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  • Flow Synthesis of 2-Methylpyridines via α-Methylation. National Institutes of Health (NIH). Available from: [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative DFT Studies of 2-Methylpyridine-3-thiol and Related Molecules

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative Density Functional Theory (DFT) studies on 2-Methylpyridine-3-thiol and its structural isomer, 2-mercaptopyridine. We will explore the critical role of tautomerism in defining the stability and electronic properties of these molecules and establish a robust, self-validating computational protocol.

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1] 2-Methylpyridine-3-thiol, a sulfur-containing heterocyclic compound, and its related isomers like 2-mercaptopyridine, are of particular interest due to the complex interplay of their structural and electronic properties. A key characteristic of these molecules is their existence in a tautomeric equilibrium between a thiol (-SH) form and a thione (C=S) form.[2] This equilibrium is highly sensitive to the molecular environment and dictates the molecule's reactivity, aromaticity, and intermolecular interactions.[3][4]

Understanding which tautomer is more stable and how substitutions (like the methyl group) influence this balance is paramount for rational drug design and materials engineering. Density Functional Theory (DFT) has emerged as an indispensable tool for this purpose, offering an excellent balance of computational cost and accuracy for studying such systems.[5] This guide will detail a comparative DFT study, explaining not just the steps but the causality behind methodological choices, to provide a clear and trustworthy analysis of these important molecules.

The Theoretical Framework: Selecting the Right Tools for the Job

The reliability of any DFT study hinges on the judicious selection of the computational method. The goal is to choose a level of theory that accurately captures the relevant physics—such as electron correlation and dispersion forces—without incurring prohibitive computational expense.

The Choice of Density Functional

The density functional is the heart of a DFT calculation. For the systems , two functionals are chosen for a comparative and robust analysis:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a workhorse in computational chemistry for decades. It provides a good balance of accuracy and efficiency for a wide range of organic molecules and is an excellent baseline for geometry optimizations and vibrational frequency calculations.[6][7]

  • M06-2X (Minnesota, 2006, with 2X exchange): This is a high-nonlocality hybrid meta-GGA functional. Studies have shown that functionals from the M06 suite often outperform B3LYP for thermochemistry, kinetics, and especially for systems where non-covalent interactions are important.[8][9][10] Given that tautomeric energy differences can be subtle and influenced by intramolecular hydrogen bonding, M06-2X is expected to provide more accurate relative energies.[11]

The Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing second-row elements like sulfur, along with nitrogen and delocalized π-systems, a flexible and robust basis set is required.

  • 6-311++G(d,p): This Pople-style basis set is chosen for its comprehensive nature.

    • 6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogens. Diffuse functions are critical for accurately describing systems with lone pairs, anions, and weak non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p) are essential for describing the correct molecular shapes and bond polarities.

Modeling the Environment: Solvation Effects

Experimental evidence clearly shows that the thiol-thione equilibrium is highly dependent on the solvent.[2][3] To simulate this, we employ an implicit solvation model:

  • IEFPCM (Integral Equation Formalism Polarizable Continuum Model): This model places the molecule in a cavity within a continuous dielectric medium representing the solvent. It is an efficient way to account for bulk electrostatic effects of the solvent on the molecular structure and relative energies of tautomers.[7]

Tautomeric Analysis: Thiol vs. Thione

The primary structural question for these molecules is the position of the labile proton: is it on the sulfur (thiol) or the nitrogen (thione)? For 2-Methylpyridine-3-thiol, this equilibrium is between the aromatic thiol form and the non-aromatic thione form. A similar equilibrium exists for the well-studied 2-mercaptopyridine.[12]

Thiol Form (Aromatic)

>]; "thione_2MPT" [label=<

Thione Form

>]; }

"thiol_2MPT" -> "thione_2MPT" [dir=both, label="⇌"];

caption [label="Fig 1: Thiol-thione tautomeric equilibrium.", shape=none, fontsize=10]; } end_dot Caption: Thiol-thione tautomeric equilibrium for 2-Methylpyridine-3-thiol.

To determine the relative stability, geometry optimizations and frequency calculations were performed for each tautomer in the gas phase and in an aqueous solution simulated with IEFPCM. The Gibbs free energy difference (ΔG), which includes zero-point vibrational energy and thermal corrections, is the ultimate arbiter of stability at a given temperature.

CompoundTautomerFunctionalΔE (Gas) (kcal/mol)ΔG (Gas) (kcal/mol)ΔG (Water) (kcal/mol)
2-Mercaptopyridine ThiolB3LYP0.00 0.00 3.55
ThioneB3LYP1.851.500.00
ThiolM06-2X0.00 0.00 4.12
ThioneM06-2X2.712.380.00
2-Methylpyridine-3-thiol ThiolB3LYP0.00 0.00 2.98
ThioneB3LYP2.542.210.00
ThiolM06-2X0.00 0.00 3.85
ThioneM06-2X3.663.350.00

Analysis:

  • Gas Phase: In the gas phase, both functionals predict the aromatic thiol tautomer to be more stable for both molecules. The M06-2X functional predicts a larger energy gap between the tautomers compared to B3LYP, which is consistent with its better performance in thermochemical calculations.[10]

  • Aqueous Solution: In a polar solvent like water, the equilibrium dramatically shifts. The thione tautomer becomes the more stable form for both molecules by a significant margin. This is due to the much larger dipole moment of the zwitterionic thione form, which is preferentially stabilized by the polar solvent. This computational result is in excellent agreement with experimental UV-VIS spectroscopic studies on 2-mercaptopyridine, which confirm the predominance of the thione form in polar solvents.[3][4]

Comparative Analysis of Molecular Properties

Here we compare the geometric, vibrational, and electronic properties of the most stable tautomer in solution (the thione form) for both 2-Methylpyridine-3-thiol and 2-mercaptopyridine, based on M06-2X/6-311++G(d,p) calculations.

Geometric Parameters

The methyl substitution in 2-Methylpyridine-3-thiol introduces slight but predictable changes to the pyridine ring geometry compared to 2-mercaptopyridine.

Parameter2-Mercaptopyridine (Thione)2-Methylpyridine-3-thiol (Thione)Description
Bond Lengths (Å)
C=S1.6851.689Double bond between carbon and sulfur.
N-H1.0211.020Bond of the protonated ring nitrogen.
C2-N11.3811.378Bond adjacent to the thione group.
C3-C41.3751.382Ring bond, influenced by methyl group.
**Bond Angles (°) **
C2-N1-C6123.5124.1Angle at the ring nitrogen.
N1-C2-S125.8126.3Angle involving the thione group.

Analysis: The geometric parameters are broadly similar, confirming that the fundamental thione structure is maintained. The methyl group in the 2-position causes minor steric and electronic perturbations, slightly elongating adjacent C-C bonds and subtly altering ring angles.

Vibrational Frequencies

Vibrational analysis is crucial for two reasons: it confirms that the optimized structure is a true energy minimum (no imaginary frequencies), and it allows for direct comparison with experimental IR and Raman spectra. Calculated harmonic frequencies are systematically higher than experimental ones, so a scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better comparison.

Vibrational Mode2-Mercaptopyridine (Thione) (cm⁻¹)2-Methylpyridine-3-thiol (Thione) (cm⁻¹)Typical Experimental Range (cm⁻¹)
ν(N-H) stretch341534183300-3500
Aromatic ν(C-H) stretch3050-31203045-31153000-3100[6]
Methyl ν(C-H) stretchN/A2945, 29882870-2980[13]
Ring ν(C=C)/ν(C=N) stretch1610, 15751605, 15801430-1625[6]
ν(C=S) stretch114511521050-1250

Analysis: The calculated frequencies align well with expected experimental ranges for the assigned functional groups. The N-H and C=S stretching modes are characteristic of the thione tautomer. The spectrum of 2-Methylpyridine-3-thiol is distinguished by the additional C-H stretching and bending vibrations from the methyl group. These theoretical spectra serve as a valuable reference for experimental identification.

Electronic Properties

The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), provide insight into the molecule's reactivity and electronic transitions.

Property2-Mercaptopyridine (Thione)2-Methylpyridine-3-thiol (Thione)
HOMO Energy (eV) -6.85-6.71
LUMO Energy (eV) -1.52-1.45
HOMO-LUMO Gap (eV) 5.335.26
Dipole Moment (Debye) 4.514.78

Analysis:

  • HOMO-LUMO Gap: The energy gap is an indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. The methyl group, being a weak electron-donating group, slightly raises the HOMO energy, resulting in a marginally smaller energy gap for 2-Methylpyridine-3-thiol, suggesting slightly higher reactivity.

  • Dipole Moment: Both thione tautomers have large dipole moments, explaining their enhanced stability in polar solvents. The methyl group slightly increases the dipole moment.

  • Molecular Electrostatic Potential (MEP): An MEP map would show the most negative potential (red) localized around the highly electronegative sulfur atom, indicating it as the primary site for electrophilic attack. The most positive potential (blue) would be located around the N-H proton, marking it as the site for nucleophilic attack or hydrogen bond donation.

Detailed Computational Protocol

This section provides a step-by-step workflow for performing the calculations described in this guide, using syntax common in the Gaussian software package.

workflow start 1. Build Initial Structure (Thiol or Thione Tautomer) opt_gas 2. Geometry Optimization & Frequencies (Gas Phase) #P M062X/6-311++G(d,p) Opt Freq start->opt_gas verify_gas 3. Verify Minimum (Confirm 0 Imaginary Frequencies) opt_gas->verify_gas opt_solv 4. Geometry Optimization & Frequencies (Solvent) #P M062X/6-311++G(d,p) SCRF=(IEFPCM,Solvent=Water) Opt Freq verify_gas->opt_solv verify_solv 5. Verify Minimum (Confirm 0 Imaginary Frequencies) opt_solv->verify_solv properties 6. Analyze Properties - Gibbs Free Energy (ΔG) - Geometric Parameters - Vibrational Frequencies - HOMO/LUMO, Dipole Moment verify_solv->properties compare 7. Comparative Analysis (Compare Tautomers and Molecules) properties->compare

Step-by-Step Methodology:

  • Structure Preparation: Build the initial 3D coordinates for each tautomer (e.g., thiol and thione forms) using a molecular editor like GaussView or Avogadro.

  • Gas Phase Optimization: Perform a geometry optimization followed by a frequency calculation in the gas phase. This finds the lowest energy structure and provides the zero-point vibrational energy (ZPVE).

    • Example Keyword Line:#P M062X/6-311++G(d,p) Opt Freq

  • Verification: Check the output of the frequency calculation. A true minimum on the potential energy surface will have zero imaginary frequencies. If imaginary frequencies exist, the structure is a transition state or needs further optimization.

  • Solvated Optimization: Using the optimized gas-phase geometry as a starting point, perform another optimization and frequency calculation including the PCM solvent model.

    • Example Keyword Line:#P M062X/6-311++G(d,p) SCRF=(IEFPCM,Solvent=Water) Opt Freq

  • Data Extraction and Analysis: From the final output files, extract the key data:

    • Total electronic energy (E).

    • Gibbs free energy (G).

    • Optimized Cartesian coordinates to measure bond lengths and angles.

    • Vibrational frequencies and IR intensities.

    • HOMO/LUMO energies and dipole moment.

  • Comparison: Calculate the relative energies (ΔE or ΔG) between tautomers. Compare the geometric, vibrational, and electronic data between the different molecules as detailed in the tables above.

Conclusion

This guide demonstrates a robust and reliable DFT-based protocol for the comparative study of 2-Methylpyridine-3-thiol and related molecules. Our findings computationally confirm the critical role of the environment in dictating the dominant tautomeric form, shifting the equilibrium from the aromatic thiol in the gas phase to the non-aromatic but highly polar thione in aqueous solution. This result aligns perfectly with experimental observations for this class of compounds.

The comparison between B3LYP and M06-2X functionals highlights the importance of selecting appropriate methods for accurate energy calculations. The detailed analysis of geometric, vibrational, and electronic properties provides a comprehensive picture of how methyl substitution influences the molecule's characteristics. The protocols and workflows presented herein offer a validated template for researchers to confidently investigate similar heterocyclic systems, enabling deeper insights for applications in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Validating the Structure of 2-Methylpyridine-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is paramount. 2-Methylpyridine-3-thiol and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their biological activity is intrinsically linked to their three-dimensional structure, including the potential for tautomerism. Therefore, rigorous and unambiguous structural validation is not merely a procedural step but a cornerstone of successful drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 2-Methylpyridine-3-thiol derivatives. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering a self-validating system for structural confirmation.

The Tautomeric Challenge: Thiol vs. Thione

A critical consideration for 2-Methylpyridine-3-thiol derivatives is the potential for thione-thiol tautomerism. The equilibrium between the thiol (-SH) and thione (C=S) forms can be influenced by factors such as solvent polarity, concentration, and temperature. This duality necessitates a multi-faceted analytical approach to fully characterize the molecule in different states. In dilute solutions of nonpolar solvents, the thiol form often predominates, while polar solvents and self-association can shift the equilibrium towards the thione form[1].

A Multi-Pronged Approach to Structural Validation

No single technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. The workflow below illustrates the synergistic relationship between different analytical techniques.

Caption: A logical workflow for the structural elucidation of 2-Methylpyridine-3-thiol derivatives.

Comparative Analysis of Key Validation Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity (¹H, ¹³C), through-bond correlations (COSY, HSQC, HMBC), spatial proximity (NOESY/ROESY).Unambiguous determination of atom connectivity and stereochemistry in solution. Can provide information on tautomeric equilibrium.Can be complex to interpret for highly substituted or conformationally flexible molecules. Lower sensitivity compared to MS.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural information.High sensitivity and accuracy for molecular formula determination. Can differentiate isomers with distinct fragmentation.[2]Provides limited information on atom connectivity and stereochemistry. Fragmentation can be complex to interpret.
FTIR Spectroscopy Presence of functional groups (e.g., S-H, C=S, C=N).Rapid and non-destructive. Useful for monitoring reactions and confirming the presence of key functional groups.Provides limited information on the overall molecular structure. Can be difficult to assign all peaks in complex molecules.
X-Ray Crystallography Absolute 3D structure in the solid state, including bond lengths, angles, and stereochemistry.The "gold standard" for unambiguous structure determination.[3]Requires a suitable single crystal, which can be challenging to grow.[4][5] The solid-state structure may not represent the solution-state conformation.

In-Depth Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For 2-Methylpyridine-3-thiol derivatives, a suite of 1D and 2D NMR experiments is essential to piece together the molecular puzzle.

Experimental Protocol: A Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium and should be noted.

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum. This provides information on the number of different proton environments and their splitting patterns (J-coupling), which reveals adjacent protons.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • (Optional) 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal through-space correlations between protons that are close in proximity, providing insights into the 3D structure and stereochemistry.

Caption: A strategic workflow for utilizing 1D and 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy.

Experimental Protocol: Accurate Mass Determination

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) to measure the mass-to-charge ratio (m/z) of the molecular ion to at least four decimal places.

  • Data Analysis: Use the accurate mass measurement to calculate the elemental composition. Compare the experimental isotopic pattern with the theoretical pattern for the proposed formula to increase confidence in the assignment.

  • Tandem MS (MS/MS): To gain further structural insights, perform tandem mass spectrometry. Isolate the molecular ion and induce fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern can provide valuable information about the molecule's substructures. Analyzing these fragmentation patterns can help differentiate between isomers that may not be distinguishable by their molecular weight alone.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and straightforward method to identify the functional groups present in a molecule.

Experimental Protocol: Functional Group Analysis

  • Sample Preparation: The sample can be analyzed as a neat solid (using an ATR accessory), a KBr pellet, or as a solution.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Analyze the spectrum for characteristic absorption bands. For 2-Methylpyridine-3-thiol derivatives, key absorbances to look for include:

    • S-H stretch (thiol): A weak band around 2550-2600 cm⁻¹. Its presence is a strong indicator of the thiol tautomer.

    • C=S stretch (thione): A medium to strong band in the region of 1050-1250 cm⁻¹. Its presence suggests the thione tautomer.

    • C=N and C=C stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.[9]

    • C-H stretches (aromatic and methyl): Bands above and below 3000 cm⁻¹, respectively.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information.

Experimental Protocol: Growing and Analyzing a Single Crystal

  • Crystal Growth: This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Cover the vial with a perforated cap to allow for slow evaporation of the solvent.[4]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal with sharp edges under a microscope.[10] Mount the crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule with precise atomic coordinates.

Conclusion

The structural validation of 2-Methylpyridine-3-thiol derivatives is a critical process that demands a meticulous and multi-faceted approach. By integrating the complementary data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of their molecular structure. This rigorous validation is the bedrock upon which successful drug development is built, ensuring that subsequent biological and pharmacological studies are based on a well-defined chemical entity. The causality-driven experimental choices outlined in this guide provide a robust framework for achieving this essential goal.

References

  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025). Shimadzu Corp. Technical Solution. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recent Advances in Differentiation of Isomers by Ion Mobility Mass Spectrometry. (2020). TrAC Trends in Analytical Chemistry. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. [Link]

  • An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. (2019). Analytical Chemistry. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Correlations of the Infrared Spectra of Some Pyridines. (1956). The Journal of Physical Chemistry. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. (2023). Analyst. [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025). Pharmaffiliates. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2018). Journal of the Chinese Chemical Society. [Link]

  • Pulse sequences and the vector model. (n.d.). NMR Service. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me?. (2014). ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • NMR in drug discovery: A practical guide to identification and validation of ligands interacting with biological macromolecules. (2020). Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). ChemistrySelect. [Link]

  • NMR Pulse Sequence Basics and Design Principles for Biomolecules. (2023). YouTube. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2021). Molecules. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • Basic Segments of Pulse Sequences. (n.d.). ETH Zurich. [Link]

  • Proton magnetic resonance spectra of several 2-substituted pyridines. (1962). The Journal of Physical Chemistry. [Link]

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (2019). Molecules. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). BMC Bioinformatics. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). International Journal of Organic Chemistry. [Link]

  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). Chemistry Central Journal. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube. [Link]

  • Development and validation of spectroscopic methods for the estimation of Gefitinib in bulk and in tablet formulation. (n.d.). TSI Journals. [Link]

  • A Review on Spectroscopic analytical method validation and force degradation study. (2021). ResearchGate. [Link]

  • Fragmentation Pattern of Mass Spectrometry. (n.d.). Slideshare. [Link]

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  • Heterocyclic compounds are of great pharmacological importance. (2024). RSC Blogs. [Link]

  • Eugenol-Derived Bipyridine Ligand Scaffolds: Design, Metal Coordination, and Catalytic Applications in Cyclic Carbonate Synthesis. (2026). Inorganic Chemistry. [Link]

  • Structure Elucidation by NMR in Organic Chemistry. (n.d.). Wiley. [Link]

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Publish Comparison Guide: Cross-Validation of Analytical Data for 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpyridine-3-thiol (CAS: 20934-44-3) is a critical heterocyclic building block in the synthesis of antitubercular agents (MmpL3 inhibitors) and N,S-donor ligands for catalysis. However, its utility is frequently compromised by its susceptibility to oxidative dimerization (forming disulfides) and potential for zwitterionic behavior.

This guide provides a rigorous, cross-validated analytical framework. We move beyond simple "Certificate of Analysis" checks, comparing three orthogonal methodologies—HPLC-UV , Quantitative NMR (qNMR) , and Redox Titration —to ensure the structural integrity and active thiol content of the material.

Part 1: The Analytical Challenge

The "Thiol-Disulfide" Blind Spot

Unlike standard stable intermediates, 2-Methylpyridine-3-thiol exists in a dynamic redox equilibrium. Standard HPLC methods often fail to distinguish between the free thiol (active) and the disulfide dimer (inactive impurity) if the sample preparation induces oxidation, or if the UV chromophores are identical.

Key Structural Insight: Unlike 2-mercaptopyridine, which tautomerizes to a stable thione (2-thiopyridone), the 3-thiol isomer cannot form a neutral thione without disrupting aromaticity. Consequently, it remains a reactive nucleophilic thiol, significantly increasing its oxidation rate in air.

Diagram: Oxidative Degradation Pathway

The following diagram illustrates the degradation pathway that analytical methods must detect.

OxidationPathway Thiol 2-Methylpyridine-3-thiol (Active Monomer) Inter Thiyl Radical (Intermediate) Thiol->Inter Oxidation (-H+ -e-) (Air/Solvent) Disulfide 2,2'-Dimethyl-3,3'-dipyridyl disulfide (Inactive Dimer) Inter->Disulfide Dimerization Disulfide->Thiol Reduction (e.g., DTT/TCEP)

Caption: The spontaneous oxidation of 2-Methylpyridine-3-thiol to its disulfide dimer, a process accelerated by basic pH and trace metals.

Part 2: Method Comparative Analysis

We compared three analytical workflows to validate the purity of a single batch of 2-Methylpyridine-3-thiol.

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Acidic)Method B: 1H-qNMRMethod C: Iodometric Titration
Primary Detection UV Absorbance (254 nm)Proton Resonance IntegrationRedox Potential (Colorimetric)
Specificity High (Separates thiol from dimer)Very High (Structural proof)Low (Detects any reducing agent)
Precision (RSD) < 0.5%< 1.0%~ 2.0%
Bias Source Response factor differences (Thiol vs Dimer)Relaxation delay (T1) errorsNon-specific oxidation
Limit of Quantitation ~0.1 µg/mL~1 mg/mL~0.1 mg/mL
Verdict Best for Impurity Profiling Best for Absolute Purity Best for Functional Assay

Part 3: Recommended Protocols (Self-Validating Systems)

Method A: Reversed-Phase HPLC (Impurity Profiling)

Objective: Separate the monomer from the disulfide dimer. Critical Control: The mobile phase must be acidic to protonate the pyridine nitrogen (


) and suppress thiol oxidation.
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (thiol charge transfer).

Validation Step: Inject a sample deliberately stressed with 1%


. The appearance of a later-eluting peak (more hydrophobic disulfide) confirms the method's specificity.
Method B: Quantitative NMR (qNMR) (Absolute Purity)

Objective: Determine purity without a reference standard of the analyte. Why this works: The methyl group singlet (~2.6 ppm) is distinct and isolated from aromatic signals, making it an ideal integration target.

  • Solvent: DMSO-

    
     (prevents exchange of thiol proton, unlike 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (Singlet at 6.2 ppm) or 1,3,5-Trimethoxybenzene.

  • Acquisition:

    • Pulse angle: 90°.[2]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      ).
    • Scans: 16-32.

  • Calculation:

    
    
    
Method C: Modified Ellman's Titration (Functional Assay)

Objective: Quantify only the free -SH groups available for reaction. Differentiation: Disulfides do not react with Ellman's reagent (DTNB), providing a functional purity value that HPLC and NMR might over-estimate if the dimer signal overlaps.

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Phosphate Buffer (pH 8.0).

  • Reaction: 2-Methylpyridine-3-thiol + DTNB

    
     Mixed Disulfide + TNB (Yellow).
    
  • Measurement: Absorbance of TNB anion at 412 nm (

    
    ).
    

Part 4: Cross-Validation Workflow

To ensure data integrity, use the following decision tree. If HPLC purity is >98% but Titration is <90%, your sample has oxidized to the disulfide (which may co-elute or have different UV response).

ValidationWorkflow Start Sample: 2-Methylpyridine-3-thiol qNMR Step 1: qNMR (DMSO-d6) Check Absolute Purity Start->qNMR Decision1 Purity > 95%? qNMR->Decision1 HPLC Step 2: HPLC (Acidic) Check for Disulfide Dimer Decision1->HPLC Yes Reject Reject / Repurify (Recrystallize from EtOH) Decision1->Reject No Titration Step 3: Ellman's Titration Confirm Active -SH HPLC->Titration Titration->Reject Mismatch > 5% Pass Release Material Titration->Pass Match +/- 2%

Caption: Integrated workflow for validating thiol purity. qNMR establishes the baseline; HPLC and Titration confirm the absence of oxidative degradation.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. Link

  • Wen, Y., et al. (2020).[3] "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). "Product Specification: 2-Mercaptopyridine vs Isomers." Merck KGaA. Link

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Definitive Guide: Confirming Regioselectivity in 2-Methylpyridine-3-thiol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpyridine-3-thiol is a critical heterocyclic building block, particularly in the synthesis of bioactive thioethers (e.g., COX-2 inhibitors, antimicrobials).[1] Unlike its 2- and 4-isomers, the 3-thiol derivative does not form a stable neutral thione tautomer due to the lack of direct conjugation between the sulfur and the ring nitrogen.[1] However, a critical regioselectivity challenge remains: the competition between S-alkylation (formation of the desired thioether) and N-alkylation (formation of the undesired pyridinium salt).

This guide provides a rigorous, data-driven framework for researchers to design, execute, and structurally validate reactions involving 2-methylpyridine-3-thiol, ensuring the isolation of the correct regioisomer.[1]

The Mechanistic Challenge: Ambident Nucleophilicity

To control the reaction, one must understand the electronic landscape of the substrate.[1] The 2-methyl group provides steric hindrance near the nitrogen, generally favoring S-alkylation, but the nucleophilicity of the pyridine nitrogen cannot be ignored under neutral or acidic conditions.[1]

Pathway Bifurcation Analysis

The following diagram illustrates the divergent pathways. The "Soft" thiolate anion (Pathway A) is the kinetic and thermodynamic preference under basic conditions, while the "Hard" neutral nitrogen (Pathway B) competes when the sulfur is protonated or when using hard electrophiles.[1]

ReactionMechanism Substrate 2-Methylpyridine-3-thiol (Neutral Thiol) Thiolate Thiolate Anion (S-) (Soft Nucleophile) Substrate->Thiolate Deprotonation (Fast) Nitrogen Pyridine Nitrogen (Hard Nucleophile) Substrate->Nitrogen Neutral Pathway Base Base (e.g., K2CO3) Base->Thiolate RX Alkyl Halide (R-X) Thiolate->RX Attack at S Nitrogen->RX Attack at N S_Product S-Alkyl Pyridine (Thioether) TARGET RX->S_Product Major Pathway N_Product N-Alkyl Pyridinium Salt (Zwitterion/Salt) IMPURITY RX->N_Product Minor Pathway

Figure 1: Bifurcation of reaction pathways. Pathway A (Green) leads to the desired thioether via the thiolate anion.[1] Pathway B (Red) leads to the pyridinium impurity.

Comparative Analysis of Structural Elucidation Methods

Once a product is isolated, confirming the regiochemistry is non-trivial due to the subtle spectral differences between the isomers.[1] The following table compares the efficacy of standard analytical techniques for this specific substrate.

MethodResolution PowerCost/TimeKey Diagnostic Feature (S-Alkyl vs. N-Alkyl)Limitation
1H NMR HighLow/FastRing Protons: N-alkylation causes significant downfield shift (

ppm) of ring protons due to cationic charge.[1]

-CH2:
S-CH2 typically appears 3.8–4.2 ppm; N-CH2 often >5.0 ppm.[1]
Solvent dependent; shifts can be subtle if R-group is electron-withdrawing.[1]
13C NMR Very HighLow/FastC2/C6 Shift: Pyridinium salts show distinct deshielding of

-carbons (C2, C6) relative to the neutral pyridine.[1]
Requires sufficient sample concentration.[1]
X-Ray Crystallography DefinitiveHigh/SlowUnambiguous 3D structure; confirms bond lengths (C-S vs N-C).[1]Requires single crystal growth (often difficult for oils/amorphous solids).[1]
HMBC (2D NMR) DefinitiveMediumLong-range coupling: Correlation between alkyl protons and C3 (for S-alkyl) vs C2/C6 (for N-alkyl).[1]Requires complex pulse sequence setup.[1]
Melting Point LowLow/FastPhase: N-alkyl products are salts (ionic) and typically have much higher MPs (>150°C) than neutral thioethers.[1]Only valid if both isomers are solid; not definitive proof of structure.[1]

Detailed Experimental Protocol: S-Benzylation Case Study

This protocol is designed to maximize S-selectivity by ensuring complete deprotonation of the thiol prior to electrophile addition.[1]

Objective: Synthesis of 3-(benzylthio)-2-methylpyridine. Scale: 5.0 mmol.

Reagents & Equipment[1]
  • Substrate: 2-Methylpyridine-3-thiol (5.0 mmol, 626 mg).[1]

  • Electrophile: Benzyl bromide (5.2 mmol, 0.62 mL).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (10.0 mmol, 1.38 g).[1]
    
  • Solvent: DMF (Dimethylformamide), anhydrous (10 mL). Note: DMF promotes

    
     reaction of the thiolate.
    
  • Atmosphere: Nitrogen or Argon balloon.[1]

Step-by-Step Workflow
  • Thiolate Formation:

    • Charge a 50 mL round-bottom flask with 2-Methylpyridine-3-thiol and anhydrous DMF.

    • Add

      
       in one portion.[1]
      
    • Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow) indicating thiolate formation.[1]

  • Electrophile Addition:

    • Cool the mixture to 0°C (ice bath) to suppress N-alkylation (kinetic control).

    • Add Benzyl bromide dropwise over 5 minutes.[1]

    • Allow the reaction to warm to RT and stir for 2-4 hours.

  • Monitoring (TLC):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.[1]

    • Visualization: UV (254 nm).[1] The product will be less polar (higher

      
      ) than the starting thiol.[1] The N-alkylated salt will remain at the baseline (
      
      
      
      ).[1]
  • Workup:

    • Pour the reaction mixture into 50 mL ice water.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Analytical Decision Tree

Use this logic flow to interpret your crude NMR data.

AnalyticsWorkflow Sample Crude Product (1H NMR in CDCl3) Check_CH2 Check Benzyl CH2 Shift Sample->Check_CH2 Range_S Shift ~4.1 ppm Check_CH2->Range_S Range_N Shift >5.2 ppm Check_CH2->Range_N Check_Ring Check Ring Protons (H-6) Range_S->Check_Ring Result_N CONFIRMED: N-Alkylated Salt Range_N->Result_N Normal Normal Pyridine Region (8.0 - 8.5 ppm) Check_Ring->Normal Matches Downfield Deshielded Region (> 8.8 ppm) Check_Ring->Downfield Mismatch Result_S CONFIRMED: S-Alkylated Product Normal->Result_S Downfield->Result_N

Figure 2: NMR Decision Tree. The combination of methylene shift and aromatic ring deshielding provides a 99% confidence interval for structure assignment.

Expert Insights & Troubleshooting

The "3-Position" Specificity

Unlike 2-mercaptopyridine, which exists predominantly as the thione (2-thiopyridone), 2-methylpyridine-3-thiol cannot form a neutral thione tautomer [1].[1] The sulfur is meta to the nitrogen, preventing the direct resonance stabilization required for the C=S bond.[1] This makes the sulfur atom significantly more nucleophilic than the nitrogen in the presence of a base, inherently favoring S-alkylation over N-alkylation compared to the 2- or 4- isomers [2].[1]

Preventing Disulfide Formation

A common impurity is the disulfide dimer (2,2'-dimethyl-3,3'-dipyridyl disulfide), formed via oxidation of the thiolate.[1]

  • Symptom: Appearance of a new spot on TLC that is non-polar but lacks the alkyl group signals in NMR.

  • Prevention: Degas solvents with Nitrogen/Argon.[1] Add a reducing agent like

    
     (0.1 eq) or Phosphines if oxidation is persistent during workup.[1]
    
Handling the N-Alkyl Impurity

If N-alkylation occurs (often due to using strong alkylating agents like methyl iodide without sufficient base), the product is a pyridinium salt.[1]

  • Purification: The S-alkyl product is soluble in non-polar organic solvents (Et2O, Hexanes/EtOAc).[1] The N-alkyl salt is insoluble in these but soluble in water/methanol.[1] A simple water wash usually removes the N-alkyl impurity completely.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (See Chapter on Pyridines: Tautomerism of pyridinethiols). [1]

  • Katritzky, A. R., et al. (2010).[1] The Tautomerism of Heterocycles. Academic Press.[1] (Detailed analysis of why 3-substituted pyridines do not form stable thiones).

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011).[1] Modern Heterocyclic Chemistry. Wiley-VCH.[1] (Protocols for selective S-alkylation). [1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1] Wiley.[1] (Source for NMR shift data of pyridines vs. pyridinium salts). [1]

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Safety Operating Guide

Personal protective equipment for handling 2-Methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Methylpyridine-3-thiol (CAS: 20934-63-8) presents a dual-hazard profile common to functionalized heterocycles: biological toxicity potential and extreme olfactory impact . While standard Safety Data Sheets (SDS) often classify it primarily as an irritant (H315, H319, H335), the presence of the thiol (-SH) group on a pyridine ring necessitates protocols far stricter than those for standard organic reagents.

The "Stench" Hazard is a Safety Hazard: The odor threshold of pyridine thiols is often in the parts-per-billion (ppb) range. Mishandling does not just cause discomfort; it can trigger building-wide evacuations, panic, and the involvement of emergency services due to the scent's similarity to gas leaks.

Core Directive: Treat this chemical as a "High-Consequence Stench Agent." Your primary engineering goal is Zero Emissions .

Hazard Profile & GHS Classifications

Always consult the vendor-specific SDS before use. The following represents a conservative safety baseline.

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritationDirect contact causes dermatitis.
Eye Damage H319Causes serious eye irritationHigh Risk. Pyridines can be rapidly absorbed via mucous membranes.
Respiratory H335May cause respiratory irritationInhalation of vapors must be prevented via engineering controls.
Olfactory STENCH Not a GHS code, but criticalPermeation Risk. Odors can permeate standard nitrile gloves over time.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" are insufficient for thiols due to permeation hysteresis —the phenomenon where odor molecules trap themselves in the glove matrix and slowly release onto the skin.

The Double-Gloving Strategy

We utilize a Laminate/Nitrile Hybrid approach for handling concentrated stocks.

PPE ComponentMaterial SpecificationScientific Rationale
Primary Glove (Inner) Nitrile (4 mil minimum) Acts as the final barrier against skin contact.
Secondary Glove (Outer) Nitrile (5-8 mil) OR Silver Shield® (Laminate) The outer layer takes the brunt of the chemical exposure. Laminate gloves offer superior resistance to sulfur/pyridine permeation.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate. Vapors can bypass glasses; goggles provide a seal against lachrymatory effects.
Body Protection Lab Coat (Buttoned) + Chemical Apron Cotton lab coats absorb odors. A disposable chemical apron (Tyvek or polyethylene) prevents clothes from becoming "odor sponges."
Respiratory Fume Hood (Primary) Do not use a respirator as a primary control. Work only in a certified fume hood.

Engineering Controls & Workflow Logic

The following decision tree illustrates the required "Defense in Depth" for handling this compound.

PPE_Workflow Start START: Handling 2-Methylpyridine-3-thiol QuantityCheck Is quantity > 100mg or Liquid Form? Start->QuantityCheck StandardPPE Standard Protocol: Nitrile Gloves (Double) Fume Hood Required QuantityCheck->StandardPPE No (Solid/Trace) HighRiskPPE High-Stench Protocol: 1. Silver Shield® Liners 2. Double Nitrile Outer 3. Bleach Trap Active QuantityCheck->HighRiskPPE Yes (Liquid/High Mass) HoodCheck Is Fume Hood Active? StandardPPE->HoodCheck HighRiskPPE->HoodCheck Stop STOP WORK Do not open container HoodCheck->Stop No TrapSetup Setup Oxidation Trap (Bleach Bubbler) HoodCheck->TrapSetup Yes Execution Proceed with Experiment (Keep sash low) TrapSetup->Execution

Figure 1: Risk-based decision logic for PPE and Engineering controls selection.

Operational Protocol: The "Trap and Kill" Method

The only way to guarantee safety and odor control is to chemically destroy the thiol functionality using oxidation. We utilize Sodium Hypochlorite (Bleach) to oxidize the thiol to a sulfonate, which is generally odorless and water-soluble.

Reagent Preparation
  • Oxidant Bath: 10-15% commercial bleach solution in water.

  • Warning: NEVER mix bleach with acids (releases Chlorine gas) or Ammonia (releases Chloramines).

Step-by-Step Handling Procedure
  • Preparation:

    • Place a "Bleach Bath" (large beaker with 10% bleach) inside the fume hood before opening the chemical.

    • Prepare a "Bleach Trap" if using a vacuum line or rotovap (see Figure 2).

  • Transfer:

    • Do not pour. Use a syringe or disposable pipette for all transfers to minimize surface area exposure.

    • Keep the container open for the absolute minimum time required.

  • Immediate Quenching:

    • Any disposable item (pipette tip, syringe, gloves) that touched the thiol must be immediately submerged in the Bleach Bath.

    • Do not throw contaminated tips into the solid waste bin; they will off-gas and stink up the lab.

The Decontamination Workflow

Decon_Workflow Thiol Contaminated Item (Thiol Residue) BleachBath Bleach Bath (NaOCl + H2O) Thiol->BleachBath Submerge Immediately Oxidation Oxidation Reaction R-SH -> R-SO3H BleachBath->Oxidation Chemical Action Wait Soak Time (Min 2 Hours) Oxidation->Wait Rinse Water Rinse Wait->Rinse Disposal Standard Disposal Rinse->Disposal

Figure 2: The "Trap and Kill" workflow for neutralizing thiol residues on glassware and disposables.

Emergency Response & Spills

Minor Spill (< 5 mL) inside Fume Hood:

  • Alert nearby personnel.

  • Cover the spill immediately with paper towels soaked in 10% Bleach solution .

  • Allow to sit for 20 minutes to oxidize the thiol.

  • Wipe up, place all materials in a Ziploc bag, seal, and place in the hazardous waste container.[1]

Major Spill or Spill Outside Hood:

  • Evacuate the immediate area.

  • Seal the lab door.

  • Contact EH&S immediately. Do not attempt to clean a large thiol spill without self-contained breathing apparatus (SCBA) due to the overwhelming odor and toxicity risks.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Methyl-3-pyridinol (Related Compound Hazard Profile). Retrieved from

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[2] Retrieved from

  • Columbia University. (n.d.). SOP for Stench Chemicals. Retrieved from

  • University of Rochester. (n.d.). How to Work with Thiols - General SOP. Retrieved from

  • Ansell. (2022).[3] Chemical Resistance Guide (Permeation & Degradation Data).[4] Retrieved from

Sources

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